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Fmoc-L-CEL(OtBu)(Boc)-OH Documentation Hub

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  • Product: Fmoc-L-CEL(OtBu)(Boc)-OH
  • CAS: 866602-36-0

Core Science & Biosynthesis

Foundational

Part 1: Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Structure and Application of Multi-Protected Amino Acid Derivatives: A Case Study of Fmoc-L-CEL(OtBu)(Boc)-OH Disclaimer: The compound "Fmoc-L-CEL(OtBu)(Boc)-OH" does not correspond to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure and Application of Multi-Protected Amino Acid Derivatives: A Case Study of Fmoc-L-CEL(OtBu)(Boc)-OH

Disclaimer: The compound "Fmoc-L-CEL(OtBu)(Boc)-OH" does not correspond to a standard or commercially cataloged amino acid derivative. The abbreviation "CEL" is not a recognized code for any of the 22 proteinogenic or common non-proteinogenic amino acids.[1][2] This guide, therefore, proceeds by positing a chemically plausible, hypothetical structure for "L-CEL" based on the specified protecting groups. This approach allows for a detailed exploration of the chemical principles and applications relevant to such a multi-functionalized building block in advanced peptide synthesis and drug development.

The proposed core structure for L-CEL is one that contains both a carboxylic acid and an amino group on its side chain, as these are the functionalities protected by the tert-butyl ester (OtBu) and tert-butoxycarbonyl (Boc) groups, respectively.

The nomenclature Fmoc-L-CEL(OtBu)(Boc)-OH describes a complex amino acid derivative designed for specific applications in organic synthesis, particularly in the field of peptide chemistry. Each component of its name denotes a distinct chemical moiety with a specific function.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is a protecting group for the α-amino group of the amino acid.[3] The Fmoc group is notably base-labile, meaning it can be selectively removed under mild basic conditions, typically with a piperidine solution.[3][] This property is a cornerstone of the most widely used strategy in solid-phase peptide synthesis (SPPS).[5]

  • L-CEL (Hypothetical Core Amino Acid): As "CEL" is non-standard, we will hypothesize its structure for this guide. Based on the side-chain protecting groups, the side chain of L-CEL must contain both a carboxylic acid and an amino group. A plausible structure for the L-CEL side chain would be -(CH2)2-CH(NH2)-COOH. This would make L-CEL a derivative of glutamic acid with an additional amino group.

  • OtBu (tert-butyl ester): This group protects a carboxylic acid function on the side chain of CEL. The tert-butyl ester is stable to the basic conditions used for Fmoc removal but is labile to strong acids, such as trifluoroacetic acid (TFA).[][6] This differential stability is crucial for an orthogonal protection strategy.

  • Boc (tert-butoxycarbonyl): This group protects an amino function on the side chain of CEL.[7] Similar to OtBu, the Boc group is acid-labile and is removed during the final cleavage of the peptide from the solid support with a strong acid cocktail.[][]

  • -OH (Carboxylic Acid): This indicates the free carboxylic acid at the C-terminus of the amino acid, which is the reactive site for peptide bond formation with the N-terminus of the subsequent amino acid in the peptide chain.

Visualizing the Molecular Architecture

The following diagram illustrates the relationships between the different chemical components of our hypothetical Fmoc-L-CEL(OtBu)(Boc)-OH.

cluster_molecule Fmoc-L-CEL(OtBu)(Boc)-OH cluster_alpha α-Carbon & Backbone cluster_sidechain Side Chain (CEL) cluster_protection Protecting Groups M Core Molecule Alpha_Carbon L-α-Carbon M->Alpha_Carbon Alpha_N α-Amino Group Alpha_C α-Carboxyl Group (-OH) Alpha_Carbon->Alpha_N Alpha_Carbon->Alpha_C SC_Core CEL Side Chain Alpha_Carbon->SC_Core SC_NH2 Side-Chain Amino SC_Core->SC_NH2 SC_COOH Side-Chain Carboxyl SC_Core->SC_COOH Fmoc Fmoc Group (Base-Labile) Fmoc->Alpha_N Protects Boc Boc Group (Acid-Labile) Boc->SC_NH2 Protects OtBu OtBu Group (Acid-Labile) OtBu->SC_COOH Protects cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Final Cleavage Start Resin-Bound Peptide (Fmoc-Protected N-terminus) Deprotection Step 1: Fmoc Deprotection (Piperidine) Start->Deprotection Washing1 Washing Step Deprotection->Washing1 Coupling Step 2: Coupling (Fmoc-L-CEL(OtBu)(Boc)-OH + Activator) Washing1->Coupling Washing2 Washing Step Coupling->Washing2 End Elongated Resin-Bound Peptide Washing2->End Cleavage Strong Acid (TFA) Removes OtBu, Boc, and cleaves from resin End->Cleavage After n cycles

Caption: Orthogonal protection strategy in an SPPS workflow.

Part 3: Experimental Protocols

The following protocols are standard methodologies for the incorporation of an Fmoc-protected amino acid into a peptide sequence using manual or automated solid-phase peptide synthesizers.

Protocol 1: Coupling of Fmoc-L-CEL(OtBu)(Boc)-OH

This protocol assumes a starting solid support (resin) with a free amino group.

Reagents and Materials:

  • Resin with free amine (e.g., Rink Amide resin after Fmoc deprotection)

  • Fmoc-L-CEL(OtBu)(Boc)-OH

  • Coupling activator: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel for SPPS

Procedure:

  • Pre-activation:

    • In a separate vial, dissolve 4 equivalents of Fmoc-L-CEL(OtBu)(Boc)-OH relative to the resin substitution level in DMF.

    • Add 3.9 equivalents of HBTU/HATU and mix until dissolved.

    • Add 6 equivalents of DIPEA to the solution. The solution will typically change color.

    • Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Drain the DMF from the washed, deprotected resin in the reaction vessel.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3 x 5 mL per gram of resin).

    • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling (a negative test, where the beads remain colorless, indicates a successful coupling).

Protocol 2: Final Cleavage and Side-Chain Deprotection

This protocol is for the cleavage of the completed peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups (OtBu and Boc).

Reagents and Materials:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive.

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-bound resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Cleavage and Deprotection:

    • Incubate the mixture at room temperature with occasional swirling for 2-3 hours. The OtBu and Boc groups will be cleaved during this time.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. The peptide will precipitate as a white solid.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Start Start: Peptide-on-Resin (Fully Protected) Add_TFA Add Cleavage Cocktail (TFA/TIS/H2O) Start->Add_TFA Incubate Incubate 2-3 hours (Cleavage & Deprotection) Add_TFA->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry Purify Purify by RP-HPLC Dry->Purify

Caption: Workflow for peptide cleavage and deprotection.

References

  • ETW International. Fmoc-L-Glu(OtBu)-OH | Amino Acids for Peptide Synthesis | Baishixing. [Link]

  • Chemistry For Everyone. What Are Fmoc Protecting Groups?. YouTube, 2025. [Link]

  • National Center for Biotechnology Information. Fmoc-Glu(OtBu)-OH. PubChem. [Link]

  • Slideshare. T boc fmoc protocols in peptide synthesis. [Link]

  • Aapptec Peptides. Fmoc-Glu(OtBu)-OH; CAS C24H27NO6. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Aapptec Peptides. Fmoc-Ser[Fmoc-Glu(OtBu)]-OH [944283-18-5]. [Link]

  • National Center for Biotechnology Information. Fmoc-L-Asp(OtBu)-OH. PubChem. [Link]

  • Wikipedia. Non-proteinogenic amino acids. [Link]

  • Britannica. Amino acid - Nonstandard, Synthesis, Biochemistry. [Link]

  • Aapptec Peptides. Fmoc-Ser(tBu)-OH; CAS 71989-33-8. [Link]

  • Aapptec Peptides. Fmoc-Asp(OtBu)-OH, [71989-14-5]. [Link]

Sources

Exploratory

Introduction: The Strategic Role of Fmoc-L-Glu(OtBu)-OH in Modern Peptide Synthesis

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-L-Glutamic Acid γ-tert-butyl ester (Fmoc-L-Glu(OtBu)-OH) Senior Application Scientist Note: The user query specified "Fmoc-L-CEL(OtBu)(Boc)-OH". Follo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-L-Glutamic Acid γ-tert-butyl ester (Fmoc-L-Glu(OtBu)-OH)

Senior Application Scientist Note: The user query specified "Fmoc-L-CEL(OtBu)(Boc)-OH". Following a comprehensive analysis of available chemical literature and supplier databases, it has been determined that this is likely a typographical error. The combination of the "Fmoc", "L-", "(OtBu)", and "-OH" moieties strongly points towards Fmoc-L-Glu(OtBu)-OH , a widely used derivative of L-Glutamic acid in peptide synthesis. The "CEL" is interpreted as a misspelling of "Glu", and the "(Boc)" moiety is typically not present in this specific compound's standard structure. This guide will, therefore, focus on the extensively characterized and commercially available Fmoc-L-Glu(OtBu)-OH.

Fmoc-L-Glu(OtBu)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester) is a cornerstone building block for the synthesis of complex peptides and therapeutic proteins. Its strategic design incorporates two critical orthogonal protecting groups: the base-labile Fmoc group for temporary α-amino protection and the acid-labile tert-butyl (OtBu) ester for semi-permanent side-chain carboxyl protection. This arrangement is fundamental to the efficiency and fidelity of modern Solid-Phase Peptide Synthesis (SPPS).[1][2][3]

The Fmoc group allows for iterative, mild deprotection conditions (typically using a piperidine solution), preserving the acid-sensitive side-chain protecting groups and the linkage to the solid support.[2] The OtBu group on the γ-carboxyl of the glutamic acid side chain prevents unwanted side reactions, such as branching or cyclization, during peptide chain elongation.[2][3] Its removal is strategically deferred until the final acidolytic cleavage step, which simultaneously releases the completed peptide from the resin.[3] This dual-protection scheme provides chemists with precise control over the peptide assembly process, making it indispensable for the synthesis of bioactive peptides, including important therapeutics like Semaglutide and Tirzepatide.[1]

This guide provides a detailed examination of the essential physicochemical properties, analytical characterization protocols, and practical application workflows for Fmoc-L-Glu(OtBu)-OH, offering researchers and drug development professionals a comprehensive resource for its effective utilization.

Chemical Identity and Structure

A precise understanding of the molecule's identity is paramount for its correct application and for regulatory purposes.

IdentifierDataSource
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid[4]
Synonyms Fmoc-L-glutamic acid 5-tert-butyl ester, N-Fmoc-L-glutamic acid γ-tert-butyl ester[1][4][5]
CAS Number 71989-18-9[1][4][6]
Molecular Formula C₂₄H₂₇NO₆[1][4][7]
Molecular Weight 425.5 g/mol [1][6]
Canonical SMILES CC(C)(C)OC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[4]
InChIKey OTKXCALUHMPIGM-FQEVSTJZSA-N[4]

Chemical Structure: Chemical Structure of Fmoc-L-Glu(OtBu)-OH Figure 1: 2D structure of Fmoc-L-Glu(OtBu)-OH.

Core Physicochemical Properties

The physical properties of Fmoc-L-Glu(OtBu)-OH directly influence its handling, storage, and reactivity in synthesis protocols.

PropertyValueSignificance in Application
Appearance White to off-white powder/solidA key indicator of purity; deviations may suggest degradation or impurities.
Melting Point 83–90 °CProvides a purity assessment range. A broad melting range can indicate the presence of impurities.[1]
Solubility Soluble in DMSO (≥40.93 mg/mL) and Ethanol (≥21.85 mg/mL); Insoluble in Water.[6]Crucial for selecting appropriate solvents for stock solutions and coupling reactions in SPPS. High solubility in organic solvents like DMF and NMP is essential for efficient coupling.
Optical Activity [α]20/D ~17.5° (c = 1 in DMF)Confirms the enantiomeric purity (L-configuration), which is critical for the biological activity of the final peptide.[8]
Storage Conditions Store sealed in a cool, dry place (2–8 °C recommended).[1][8][9]Prevents degradation via hydrolysis or other pathways, ensuring long-term stability and reactivity.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to verify the identity, purity, and stability of Fmoc-L-Glu(OtBu)-OH prior to its use in GMP or research-grade peptide synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity and enantiomeric integrity of amino acid derivatives.

This protocol provides a general framework for determining the chemical purity of Fmoc-L-Glu(OtBu)-OH.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent to sharpen peaks, while the acetonitrile/water gradient effectively elutes the compound from the nonpolar C18 stationary phase.

  • Sample Preparation:

    • Accurately weigh ~1 mg of Fmoc-L-Glu(OtBu)-OH.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm or 301 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient would be 30% to 100% Mobile Phase B over 20-30 minutes.

    • Rationale: The gradient elution ensures that any potential impurities with different polarities are well-separated from the main product peak.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage. High-quality reagents should exhibit purity ≥99.0%.[10]

hplc_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis sample_prep Sample Dissolution (~1 mg/mL) injection Inject Sample (10 µL) sample_prep->injection system_prep System & Mobile Phase Preparation system_prep->injection separation Gradient Elution (C18 Column) injection->separation detection UV Detection (265 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area %) integration->calculation report Final Purity Report (≥99.0%) calculation->report

Caption: General workflow for RP-HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique used to confirm the chemical structure of the molecule. While specific spectral data depends on the solvent and instrument, the key proton signals for Fmoc-L-Glu(OtBu)-OH can be predicted.

  • ¹H NMR:

    • Aromatic Protons (Fmoc group): Multiple signals expected in the ~7.2-7.8 ppm range.

    • CH and CH₂ Protons (Fmoc group): Signals around ~4.2-4.5 ppm.

    • α-Proton (Glutamic Acid): A multiplet around ~4.3-4.6 ppm.

    • β and γ-Protons (Glutamic Acid): Multiplets in the ~1.9-2.5 ppm range.

    • tert-Butyl Protons (OtBu group): A sharp singlet at ~1.4 ppm, integrating to 9 protons.

    • Rationale: The presence and correct integration of these distinct signals, especially the characteristic Fmoc aromatic region and the OtBu singlet, provide strong evidence for the correct structure.[11][12]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Glu(OtBu)-OH is a standard reagent for introducing glutamic acid residues into a growing peptide chain.[10]

Workflow: Single Coupling Cycle in Fmoc-SPPS

spss_cycle Resin_Peptide_Fmoc Resin-Peptide-Fmoc Resin_Peptide_NH2 Resin-Peptide-NH₂ Resin_Peptide_Fmoc->Resin_Peptide_NH2 1. Fmoc Deprotection (20% Piperidine in DMF) Coupling Coupling Reaction Resin_Peptide_NH2->Coupling 2. Introduction Activated_AA Activated Fmoc-Glu(OtBu)-OH (e.g., with HBTU/DIPEA) Activated_AA->Coupling Resin_Peptide_NextAA Resin-Peptide-Glu(OtBu)-Fmoc Coupling->Resin_Peptide_NextAA 3. Peptide Bond Formation Resin_Peptide_NextAA->Resin_Peptide_Fmoc Ready for next cycle

Caption: SPPS cycle for incorporating Fmoc-L-Glu(OtBu)-OH.

Protocol: Standard Coupling Procedure
  • Fmoc Deprotection: Treat the resin-bound peptide (with a free N-terminal Fmoc group) with 20% piperidine in DMF for 5-10 minutes to expose the free amine. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, pre-activate Fmoc-L-Glu(OtBu)-OH (3-5 equivalents relative to the resin loading) with a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF for 2-5 minutes.

    • Rationale: Activation converts the carboxylic acid into a more reactive species (like an active ester), facilitating rapid and efficient amide bond formation with the resin-bound amine.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

Final Cleavage and Deprotection

After chain assembly is complete, the peptide is cleaved from the resin, and the OtBu side-chain protecting group is removed simultaneously using a strong acid cocktail, typically containing 95% TFA.

  • Critical Insight: The cleavage of the OtBu group generates a stable tert-butyl cation. This cation can reattach to nucleophilic residues in the peptide (like Trp or Met), causing unwanted side products. To prevent this, "scavengers" such as triisopropylsilane (TIS) and water must be included in the cleavage cocktail to trap these reactive cations.[3]

References

  • ETW International. Fmoc-L-Glu(OtBu)-OH | Amino Acids for Peptide Synthesis. [Link]

  • Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. [Link]

  • Amino Acid Derivatives. Fmoc-L-Lys[C₂₀-OtBu-γ-Glu(OtBu)-AEEA]-OH. [Link]

  • MySkinRecipes. Boc-L-Ser[Fmoc-L-Thr(tBu)]-OH. [Link]

  • Aapptec Peptides. Boc-Ser[Fmoc-Glu(OtBu)]-OH [944283-18-5]. [Link]

  • PubChem, National Institutes of Health. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628. [Link]

  • Aapptec Peptides. Fmoc-Glu(OtBu)-OH; CAS C24H27NO6. [Link]

  • PubChem, National Institutes of Health. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637. [Link]

  • PubChem, National Institutes of Health. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635. [Link]

  • CEM Corporation. Fmoc-Glu(OtBu)-OH. [Link]

  • Gsrs. FMOC-DL-GLU(OTBU)-OH. [Link]

  • ResearchGate. Synthesis of Fmoc-K O (Boc)-OH (1). [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • ResearchGate. 1 H NMR spectra of α -Fmoc- ε - t -Boc-lysine micelles with or without.... [Link]

  • ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids.... [Link]

  • Aapptec Peptides. Fmoc-L-Gla(OtBu)2-OH[111662-64-7]. [Link]

Sources

Foundational

Fmoc-L-CEL(OtBu)(Boc)-OH molecular weight and formula

Advanced Building Block for Glycation Research & Peptide Synthesis [1] Executive Summary Fmoc-L-CEL(OtBu)(Boc)-OH is a specialized, orthogonally protected amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Glycation Research & Peptide Synthesis [1]

Executive Summary

Fmoc-L-CEL(OtBu)(Boc)-OH is a specialized, orthogonally protected amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS).[1][2] It allows for the site-specific incorporation of


-(1-carboxyethyl)-L-lysine (CEL)  into peptide sequences.[1] CEL is a critical Advanced Glycation End-product (AGE) formed during the Maillard reaction, serving as a biomarker for diabetes, aging, and oxidative stress.[1][2]

This guide details the physicochemical properties, structural logic, and experimental protocols for utilizing this building block to synthesize AGE-modified peptides with high fidelity.[1][2]

Physicochemical Identity

PropertyData
Chemical Name

-(9-Fluorenylmethoxycarbonyl)-

-[(1-tert-butoxycarbonyl-ethyl)]-

-(tert-butoxycarbonyl)-L-lysine
Common Abbreviation Fmoc-L-CEL(OtBu)(Boc)-OH
Molecular Formula

Molecular Weight 596.72 g/mol
CAS Number Not widely indexed; Custom Synthesis Category (Analogous to Fmoc-Lys(Boc)-OH derivatives)
Solubility Soluble in DMF, DCM, NMP.[1] Sparingly soluble in water/ether.[1][2]
Appearance White to off-white lyophilized powder.[1][2]
Purity Standard

98% (HPLC),

98% Enantiomeric Excess (ee).
Structural Analysis & Orthogonality

The molecule features a three-dimensional protection scheme designed for Fmoc SPPS:

  • 
    -Amine (
    
    
    
    ):
    Protected by Fmoc . Base-labile (removed by Piperidine).[1][2]
  • 
    -Carboxylic Acid:  Free (-OH) for activation and coupling to the resin or growing chain.[1][2]
    
  • Side Chain (

    
    ): 
    
    • Modification: Carboxyethyl group (CEL moiety).[1][2]

    • 
      -Protection: Boc  (tert-butyloxycarbonyl).[1][2] Prevents acylation of the secondary amine during chain elongation.[1][2]
      
    • Carboxyl Protection: OtBu (tert-butyl ester).[1][2] Protects the acid on the carboxyethyl group.[1][2]

Expert Insight: The choice of Boc and OtBu for the side chain renders them acid-labile.[1][2] They remain stable during Fmoc removal (basic conditions) but are cleaved simultaneously with the resin linker using Trifluoroacetic Acid (TFA), yielding the native CEL residue in one step.[1][2]

ChemicalStructure Fmoc Fmoc Group (Base Labile) AlphaN Alpha-N Fmoc->AlphaN AlphaC Alpha-C (L-Chirality) AlphaN->AlphaC COOH Free COOH (Coupling Site) AlphaC->COOH LysChain Lysine Side Chain (CH2)4 AlphaC->LysChain EpsilonN Epsilon-N (Tertiary Center) LysChain->EpsilonN Boc Boc Group (Acid Labile) EpsilonN->Boc Protection CE_Group Carboxyethyl Group (CH-CH3) EpsilonN->CE_Group OtBu OtBu Ester (Acid Labile) CE_Group->OtBu Protection

Figure 1: Connectivity and orthogonal protection strategy of Fmoc-L-CEL(OtBu)(Boc)-OH.

Synthesis & Application Logic

Why this specific derivative?

Researchers studying the Maillard reaction often require peptides containing CEL to validate antibodies or study receptor (RAGE) interactions.[1][2]

  • Direct Incorporation vs. Post-Translational Modification: Synthesizing the peptide with this building block is superior to attempting to glycalize a peptide after synthesis.[1][2] Post-synthesis glycation is non-specific, yielding a heterogeneous mixture.[1][2] Using Fmoc-L-CEL(OtBu)(Boc)-OH ensures the CEL modification is at a precise, pre-determined location.[1][2]

Stereochemistry Warning

The "L-CEL" designation refers to the chirality of the Lysine


-carbon (

-configuration).[1][2] However, the carboxyethyl group introduces a new chiral center at the

-position.[1][2]
  • Racemic vs. Chiral: Unless specified as "(

    
    )-CEL" or "(
    
    
    
    )-CEL", the carboxyethyl moiety is often racemic (
    
    
    mixture) in commercial building blocks.[1][2]
  • Impact: For most immunological applications (antibody binding), the racemic mixture is acceptable.[1][2] For X-ray crystallography or precise enzymatic studies, resolution of the diastereomers via chiral HPLC may be required post-cleavage.[1][2]

Experimental Protocols (SPPS)

The following protocols are optimized for standard Fmoc SPPS on Wang or Rink Amide resins.

Coupling Protocol (Activation)

Due to the steric bulk of the side chain (Boc + Carboxyethyl-OtBu), standard coupling times should be extended.[1][2]

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.[1][2]

  • Base: DIPEA (Diisopropylethylamine).[1][2][3]

  • Solvent: DMF (anhydrous).[1][2]

Step-by-Step:

  • Calculate: Use 2.5 to 3.0 equivalents of Fmoc-L-CEL(OtBu)(Boc)-OH relative to resin loading.[1][2]

  • Dissolve: Dissolve the amino acid and 2.9 eq of HATU in minimal DMF.

  • Activate: Add 6.0 eq of DIPEA. The solution should turn yellow.[1][2] Do not pre-activate for >2 minutes to avoid racemization.

  • Couple: Add to the resin-bound peptide.[1][2][4]

  • Incubate: Shake/vortex for 2 to 4 hours at room temperature. (Standard AA is usually 45 mins; CEL requires longer).[1][2]

  • Monitor: Perform a Kaiser test. If blue (positive), re-couple using fresh reagents.[1][2] If colorless (negative), proceed.[1][2]

Cleavage & Global Deprotection

This step removes the peptide from the resin, removes the Fmoc (if terminal), and removes the Boc and OtBu groups from the CEL side chain simultaneously.[1][2]

Cocktail R (Reagent K modified):

  • TFA (Trifluoroacetic acid): 90%[1][2]

  • Thioanisole: 5%

  • EDT (Ethanedithiol): 3% (Critical scavenger for t-butyl cations)[1][2]

  • Anisole: 2%[2]

Procedure:

  • Wash resin with DCM (3x) and dry under nitrogen.[1][2]

  • Add Cleavage Cocktail (10 mL per gram of resin).

  • Shake for 3 hours at room temperature.

  • Precipitate peptide in cold Diethyl Ether.[1][2]

  • Centrifuge and wash pellet 3x with ether.

Analytical Quality Control
  • HPLC: Run a gradient of 5% to 60% Acetonitrile in water (+0.1% TFA). CEL peptides are generally more hydrophobic than native Lys peptides but less than Trp/Phe rich regions.[1][2]

  • Mass Spectrometry:

    • Expected Mass Shift: The CEL residue adds 72.02 Da compared to a native Lysine residue (

      
      ).[1][2]
      
    • 
      .[1][2]
      

Workflow Visualization

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate 2. Activation of Fmoc-CEL-OH (HATU/DIPEA) Wash1->Activate Couple 3. Coupling (3-4 Hours, RT) Activate->Couple Check Kaiser Test Couple->Check Repeat Double Coupling (If Kaiser Positive) Check->Repeat Positive (Blue) NextAA Proceed to Next AA Check->NextAA Negative (Colorless) Repeat->Couple Cleave 4. Global Cleavage (TFA/Scavengers) NextAA->Cleave End of Synthesis Final Final Peptide: Contains Native CEL Residue Cleave->Final

Figure 2: SPPS workflow for incorporating Fmoc-L-CEL(OtBu)(Boc)-OH.

References

  • Iris Biotech GmbH. "Maillard Reaction Products: CEL and CML Building Blocks."[1][2] Iris Biotech Catalog. [Link][1][2]

  • Ahmed, N., et al. "Peptide mapping of human serum albumin modified by the Maillard reaction."[1][2] Diabetologia, 2005.[1][2] [Link]

  • PubChem. "Fmoc-Lys(Boc)-OH Compound Summary."[1][2] National Library of Medicine. [Link](Cited for structural analogy and backbone properties).[1][2]

Sources

Exploratory

Technical Guide: Synthesis and Purification of Novel Fmoc-Amino Acids

Topic: Synthesis and Purification of Novel Fmoc-Amino Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Context In modern pep...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Purification of Novel Fmoc-Amino Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In modern peptide therapeutics, the demand for "novel" amino acids—non-canonical, sterically hindered, or side-chain modified residues—has outpaced standard catalog offerings. For the Senior Scientist, the synthesis of these Fmoc-protected building blocks is not merely a routine protection step; it is a critical quality gate. Impurities introduced here (dipeptides, enantiomers, free Fmoc-OH) amplify exponentially during Solid Phase Peptide Synthesis (SPPS), leading to difficult-to-purify deletion sequences or diastereomers.

This guide moves beyond generic textbooks, focusing on the Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) route, which offers superior regioselectivity and suppression of oligomerization compared to the more reactive Fmoc-Cl.

Strategic Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

The choice of acylating agent dictates the impurity profile. While Fmoc-Cl is cheaper and faster, it carries a high risk of "Lossen rearrangement" type side reactions and dipeptide formation.

Table 1: Comparative Analysis of Fmoc Reagents

FeatureFmoc-OSu (Succinimide)Fmoc-Cl (Chloride)
Reactivity Moderate; Controlled acylation.[1][2]High; Aggressive.
Major Impurity Fmoc-β-Ala-OH (via Lossen) [1].Fmoc-Dipeptides (Fmoc-AA-AA-OH).
Racemization Risk Low (suppressed oxazolone formation).Moderate to High (esp. with His/Cys).
Byproducts N-hydroxysuccinimide (Water soluble).HCl (Requires immediate neutralization).
Recommendation Standard for Novel/Precious AAs. Restricted to simple, achiral Glycine/Alanine.

Core Protocol: Synthesis of Hydrophobic/Novel Fmoc-Amino Acids

Directive: This protocol is designed as a self-validating system. "Checkpoints" are mandatory stops to verify reaction integrity.

Phase A: Solubilization & Setup

Challenge: Novel amino acids (e.g., adamantyl-alanine, bulky alkyl-cysteines) often resist aqueous solubility, stalling the Schotten-Baumann reaction.

  • Solvent System: Use a 1:1 mixture of Water:Dioxane or Water:Acetone .

    • Why: Dioxane is preferred for highly hydrophobic residues due to its higher boiling point and better solvation power than acetone.

  • Base Selection: Na₂CO₃ (Sodium Carbonate) or NaHCO₃ (Sodium Bicarbonate).[]

    • Stoichiometry: 2.0 - 2.5 equivalents relative to the Amino Acid (AA).

    • Checkpoint 1: Ensure pH is between 9.0 and 10.0 before adding Fmoc-OSu. pH > 10.5 promotes Fmoc hydrolysis; pH < 8.5 slows acylation.

Phase B: The Reaction (Fmoc-OSu Route)[1][2][4]
  • Dissolution: Suspend the Amino Acid (1.0 eq) in the aqueous base solution. Sonicate if necessary to disperse aggregates.

  • Addition: Dissolve Fmoc-OSu (1.1 eq) in the organic solvent (Dioxane/Acetone). Add this solution dropwise to the aqueous AA slurry over 30 minutes.

    • Mechanism:[1][4][5][6][7] The slow addition prevents the precipitation of Fmoc-OSu and ensures the amine is the limiting reagent locally, reducing dipeptide formation.

  • Monitoring: Stir at Room Temperature (RT) for 4–16 hours.

    • Checkpoint 2 (TLC/HPLC): Monitor consumption of the free amino acid (ninhydrin positive) and appearance of the Fmoc-product (UV active). If >5% starting material remains after 16h, adjust pH back to 9.0 (it often drops as NHS is released).

Phase C: Workup & Isolation

Critical Step: Improper acidification is the #1 cause of yield loss.

  • Washing: Dilute with water.[8] Wash the basic aqueous phase 2x with Diethyl Ether or MTBE.

    • Purpose: Removes unreacted Fmoc-OSu and hydrophobic non-acidic impurities (e.g., Fmoc-dimers). The product remains in the aqueous phase as the salt (Fmoc-AA-Na).

  • Acidification: Cool the aqueous phase to 4°C. Slowly add 1N HCl or KHSO₄ solution to pH 2.0–3.0 .

    • Observation: The Fmoc-AA should precipitate as a white/off-white solid or form an oil.

    • Caution: Do not use concentrated HCl; local areas of pH < 1.0 can cleave acid-sensitive side-chain protectors (e.g., Trt, Boc).

  • Extraction: Extract the acidified aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Drying: Wash combined EtOAc layers with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification Strategies

For novel amino acids used in GMP or high-stakes discovery, >99.5% purity is required.

Strategy A: Crystallization (Scalable)

Best for: Crystalline solids (e.g., Fmoc-Phe analogs).

  • Solvent System: Dissolve in minimum hot Ethyl Acetate. Add Hexane (or Petroleum Ether) dropwise until turbidity persists. Cool slowly to 4°C.

  • Removal of Fmoc-OH: If free Fmoc-OH is a persistent impurity, a wash with 0.1 M Phosphate Buffer (pH 5.5) during the extraction phase can help differentiate the pKa of Fmoc-OH vs. Fmoc-AA, though chromatography is superior.

Strategy B: Reverse Phase Chromatography (High Purity)

Best for: Oily products, D-amino acids, or "precious" synthesis (<5g).

  • Column: C18 Prep-column.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Gradient: 5% to 100% ACN.

  • Separation: Fmoc-OH usually elutes after the Fmoc-AA due to lack of the polar carboxylic acid/amine zwitterion character.

Visualization of Workflows

Diagram 1: Synthesis & Purification Logic Flow

Caption: Step-by-step decision tree for the synthesis and purification of hindered Fmoc-amino acids.

FmocSynthesis Start Novel Amino Acid (H-AA-OH) Solubilization Solubilization (Water:Dioxane 1:1, Na2CO3) Start->Solubilization ReagentAdd Add Fmoc-OSu (Dropwise, pH 9-10) Solubilization->ReagentAdd Check1 CHECKPOINT: TLC/HPLC for AA consumption ReagentAdd->Check1 Check1->ReagentAdd Incomplete (>5% SM) Wash Aq. Wash w/ Ether (Removes excess Fmoc-OSu) Check1->Wash Complete Acidify Acidify to pH 2-3 (Precipitates Fmoc-AA) Wash->Acidify Extract Extract into EtOAc Acidify->Extract Purification Purification Decision Extract->Purification Cryst Recrystallization (EtOAc/Hexane) Purification->Cryst Solid Product Column Flash/Prep HPLC (C18 Reverse Phase) Purification->Column Oily/Complex Product Final Pure Fmoc-AA-OH (>99% Purity) Cryst->Final Column->Final

Diagram 2: Impurity Formation Mechanism (Dipeptide)

Caption: Mechanism of Fmoc-dipeptide formation, a common impurity when using Fmoc-Cl or insufficient mixing.

ImpurityMech FmocCl Fmoc-Reagent (Excess/Local High Conc.) Product Fmoc-AA-OH FmocCl->Product FreeAA Free Amino Acid (H2N-R-COOH) FreeAA->Product Normal Acylation MixedAnhydride Mixed Anhydride Intermediate (Activated Carboxyl) Product->MixedAnhydride Reaction w/ Excess Fmoc-Cl (Activation of COOH) Dipeptide Fmoc-Dipeptide Impurity (Fmoc-AA-AA-OH) MixedAnhydride->Dipeptide Attack by 2nd Free AA

Quality Control (QC) & Troubleshooting

Critical QC Parameters
  • Chiral Purity (Enantiomeric Excess):

    • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or Marfey’s Reagent derivatization.

    • Limit: >99.8% ee. Racemization is rare with Fmoc-OSu but possible with Histidine/Cysteine analogs [2].

  • Mass Spectrometry (ESI-MS):

    • Look for [M+H]+ (Target) and [M+H+222]+ (Fmoc-Dipeptide).

  • NMR (1H):

    • Verify the integral of the Fmoc methylene doublet (~4.2–4.5 ppm) vs. the side-chain protons.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield pH too low during synthesis (<8.5).Monitor pH constantly; add base to maintain pH 9–10.
Oiling Out Product is lipophilic; solvent trapped.Co-evaporate with DCM/Hexane; lyophilize from t-Butanol.
Fmoc-Dipeptide Local high concentration of Fmoc reagent.Increase dilution; slow down addition rate; switch to Fmoc-OSu.
Incomplete Rxn Steric hindrance of Novel AA.Use Fmoc-OSu with ultrasound ; extend time; warm to 30°C (carefully).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404-3409.

  • Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Protocol & Troubleshooting.

  • Bachem. (2024). Peptide Synthesis Guide: Handling of Fmoc-Amino Acids.

Sources

Foundational

Characterization of Fmoc-L-CEL(OtBu)(Boc)-OH by NMR and mass spectrometry

This guide provides an in-depth technical characterization of Fmoc-L-CEL(OtBu)(Boc)-OH , a highly specialized amino acid building block used in the synthesis of peptides containing the Advanced Glycation End-product (AGE...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of Fmoc-L-CEL(OtBu)(Boc)-OH , a highly specialized amino acid building block used in the synthesis of peptides containing the Advanced Glycation End-product (AGE)


-(1-carboxyethyl)-L-lysine (CEL) .

This compound allows for the site-specific incorporation of CEL into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). The characterization protocols below are designed to validate identity, stereochemical integrity, and purity, which are critical for ensuring reproducible biological assays.

Technical Guide for Structural Validation & Quality Control

Chemical Identity & Structural Logic[1][2]

The compound Fmoc-L-CEL(OtBu)(Boc)-OH represents an orthogonally protected derivative of L-Lysine, modified at the


-amine to simulate a specific glycation modification found in aging and diabetic tissues.
Structural Breakdown
  • Core Scaffold: L-Lysine (

    
    -Fmoc protected).[1][2]
    
  • Modification:

    
    -(1-carboxyethyl) group.
    
  • Orthogonal Protection:

    • 
      -Amine: Fmoc  (Fluorenylmethyloxycarbonyl) – Base labile (removed by piperidine).
      
    • 
      -Amine: Boc  (tert-Butoxycarbonyl) – Acid labile (removed by TFA).
      
    • Side-Chain Carboxyl: OtBu (tert-Butyl ester) – Acid labile (removed by TFA).

Molecular Formula:


Exact Mass:  610.3254 Da
Molecular Weight:  610.75  g/mol 
Stereochemical Considerations

This molecule contains two chiral centers :

  • 
    -Carbon (Lysine):  Fixed as L-configuration (
    
    
    
    ).
  • Side-Chain Methine (Carboxyethyl group): This center is created during the synthesis of the CEL moiety. Depending on the synthetic route, this may be a racemic mixture (

    
    ) or a pure diastereomer. NMR analysis is critical here to detect diastereomeric splitting.
    

Mass Spectrometry Characterization (ESI-MS)

Electrospray Ionization (ESI) is the preferred ionization method due to the lability of the Boc and OtBu groups. High-resolution MS (HRMS) is recommended to confirm the elemental composition.

Experimental Protocol
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Ionization Mode: Positive ESI (

    
    ).
    
  • Direct Infusion Flow Rate: 5–10

    
    L/min.
    
Expected Ions & Fragmentation Pathway

The Boc and OtBu groups are prone to in-source fragmentation or collision-induced dissociation (CID).

Ion SpeciesFormulaTheoretical m/zDescription


611.3332 Protonated Molecular Ion


633.3152 Sodium Adduct (Common)


511.2808 Loss of Boc group (-100 Da)


555.2706 Loss of t-Butyl alkene (-56 Da)


389.2651 Loss of Fmoc (Rare in mild ESI)
Fragmentation Logic Diagram

The following diagram illustrates the sequential loss of protecting groups, which is the "fingerprint" for validating the presence of Boc and OtBu.

MS_Fragmentation cluster_legend Interpretation Guide M_H [M+H]+ m/z 611.33 Loss_tBu [M - tBu + H]+ m/z 555.27 M_H->Loss_tBu - C4H8 (56 Da) (OtBu Cleavage) Loss_Boc [M - Boc + 2H]+ m/z 511.28 M_H->Loss_Boc - C5H8O2 (100 Da) (Boc Cleavage) Core Core Amino Acid (Fmoc-CEL-OH) Loss_tBu->Core Sequential Loss Loss_Boc->Core Sequential Loss legend_text Primary fragmentation involves loss of labile tert-butyl moieties.

Caption: ESI-MS fragmentation pathway showing characteristic neutral losses of protecting groups.

NMR Spectroscopy Characterization

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the regiochemistry of the substitution and the integrity of the protecting groups.

Experimental Protocol
  • Solvent: DMSO-d6 is preferred over CDCl

    
    .
    
    • Reason: It prevents aggregation of the Fmoc group, provides clear resolution of amide protons (NH), and avoids overlap between the solvent peak and the critical

      
      -proton region.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

H NMR Assignment Table (DMSO-d6)

Note: Chemical shifts (


) are approximate and may vary slightly based on concentration and temperature.
MoietyProton Type

(ppm)
MultiplicityIntegrationDiagnostic Value
Fmoc Aromatic CH7.30 – 7.90Multiplets8HCharacteristic Fmoc pattern.
Amide

-NH
7.60 – 7.70Doublet1HConfirms Fmoc is on N

.
Fmoc CH

(fluorenyl)
4.20 – 4.40Multiplet2HKey diagnostic for Fmoc linker.
Fmoc CH (fluorenyl)4.20 – 4.25Triplet1HCouples with Fmoc CH

.
Lysine

-CH
3.90 – 4.10Multiplet1HChiral center

.
CEL Side Chain

-CH

3.00 – 3.20Multiplet2HAdjacent to N

. Shifted by acylation.
CEL Moiety Side Chain CH4.30 – 4.50Quartet1HThe chiral center of the carboxyethyl group.
CEL Moiety Side Chain CH

1.20 – 1.30Doublet3HMethyl group of the carboxyethyl moiety.
Protecting Groups OtBu (CH

)

~1.45Singlet9HSharp singlet.
Protecting Groups Boc (CH

)

~1.38Singlet9HSharp singlet. Critical: Must distinguish from OtBu.
Lysine

CH

1.20 – 1.80Multiplets6HLysine aliphatic chain.
C NMR Key Signals
  • Carbonyls: Three distinct regions (170–175 ppm) corresponding to the Acid (COOH), Ester (OtBu), and Carbamates (Fmoc/Boc).

  • Aromatics: 120–145 ppm (Fmoc carbons).[3]

  • Aliphatic Quaternary: ~80 ppm (two distinct signals for the quaternary carbons of the Boc and OtBu groups).

  • Methyls: ~28 ppm (Boc/OtBu methyls).

Quality Control & Purity Analysis

For drug development applications, a purity of >98% is typically required.

HPLC Method[5]
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Fmoc absorption) and 210 nm (peptide bond).

  • Success Criterion: Single major peak. Note that if the CEL chiral center is racemic, you may observe a "doublet" peak or shoulder, representing diastereomers (

    
     and 
    
    
    
    ). This is not necessarily an impurity but an intrinsic property of the racemic building block.

References

  • Standard Fmoc Protocols

    • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4] International Journal of Peptide and Protein Research. Link

  • AGE/CEL Synthesis

    • Ahmed, N., et al. (1986). N-epsilon-(1-carboxyethyl)lysine, a product of the chemical modification of proteins by methylglyoxal. Biochemical Journal. Link

  • NMR of Protected Amino Acids

    • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[5][1][2][6][7][][9][10][11][12] Chemical Reviews. Link

  • Mass Spectrometry of Peptides

    • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Link

Sources

Exploratory

Technical Guide: Solubility and Handling of Fmoc-L-CEL(OtBu)(Boc)-OH

The following technical guide details the solubility profile, handling protocols, and application context for Fmoc-L-CEL(OtBu)(Boc)-OH , a specialized amino acid building block used in the synthesis of peptides containin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and application context for Fmoc-L-CEL(OtBu)(Boc)-OH , a specialized amino acid building block used in the synthesis of peptides containing N-ε-carboxyethyllysine (CEL), a prominent Advanced Glycation End-product (AGE).[1][2]

Compound Identity & Physicochemical Context

Fmoc-L-CEL(OtBu)(Boc)-OH is a fully protected derivative of N-ε-(1-carboxyethyl)-L-lysine.[1][2] It is designed for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[1][2][3] Its structural complexity—featuring a bulky, hydrophobic side chain with orthogonal protecting groups—dictates its solubility behavior.[2]

  • Chemical Name: N-α-Fmoc-N-ε-(1-tert-butoxycarbonyl-ethyl)-N-ε-tert-butoxycarbonyl-L-lysine[1][2]

  • Core Function: Introduction of CEL (Carboxyethyllysine) residues into peptide sequences to simulate glycation damage or study AGE-receptor interactions.[1][2]

  • Structural Features:

    • Fmoc: Base-labile protection for the α-amine.[1][2][3]

    • OtBu: Acid-labile ester protection for the side-chain carboxyl.[1][2]

    • Boc: Acid-labile carbamate protection for the ε-amine.[1][2]

Molecular Hydrophobicity

The presence of three large hydrophobic groups (Fmoc, OtBu, Boc) renders this molecule highly lipophilic . Unlike standard amino acids (e.g., Fmoc-Lys(Boc)-OH), the additional carboxyethyl-ester moiety significantly increases the steric bulk and hydrophobicity of the side chain.[1][2]

Solubility Profile

The following data categorizes solvent compatibility based on experimental utility in peptide synthesis and purification.

Quantitative Solubility Matrix
Solvent ClassSolventSolubility RatingSaturation Est. (25°C)Application Context
Amides DMF (Dimethylformamide)Excellent > 0.5 MPrimary solvent for SPPS coupling reactions.[1][2]
NMP (N-Methyl-2-pyrrolidone)Excellent > 0.5 MAlternative for difficult sequences; reduces aggregation.[1][2]
Chlorinated DCM (Dichloromethane)High > 0.3 MUsed for resin swelling and some coupling protocols.[2]
Chloroform High > 0.2 MAnalytical (NMR) and purification/extraction.[2]
Ethers THF (Tetrahydrofuran)Moderate ~ 0.1 - 0.2 MUseful for specific liquid-phase steps; avoid in standard SPPS.[1][2]
Diethyl Ether Insoluble < 0.01 mg/mLPrecipitant: Used to crash out the product during purification.
Alcohols Methanol / Ethanol Soluble ModerateAvoid: Potential for transesterification; not used in coupling.[2]
Aqueous Water Insoluble < 0.001 mg/mLNon-solvent; compound is hydrophobic.[1][2]
Critical Solubility Insights
  • Dissolution Kinetics: While thermodynamically soluble in DMF, the bulky solid powder may dissolve slowly due to poor wetting.[2] Vortexing and mild sonication are standard requirements.[1][2]

  • Aggregation Potential: At high concentrations (>0.5 M), the solution may become viscous.[2] For automated synthesizers, a concentration of 0.2 M is recommended to prevent line clogging.[2]

  • Stability in Solution:

    • DMF/NMP: Stable for >24 hours at room temperature.

    • Acidic Solvents: Avoid. Trace acids can prematurely cleave the Boc/OtBu groups.[1][2]

    • Basic Solvents: Avoid. Piperidine/DMF will remove the Fmoc group immediately.[1][2]

Experimental Protocols

Protocol A: Preparation of 0.2 M Coupling Solution (SPPS)

Target: Dissolve Fmoc-L-CEL(OtBu)(Boc)-OH for use in an automated peptide synthesizer.

Materials:

  • Fmoc-L-CEL(OtBu)(Boc)-OH (Dry powder)[1][2]

  • Anhydrous DMF (Amine-free, high purity)[1][2]

  • Activation Reagents (e.g., HATU, HOAt, DIPEA) – Added immediately prior to use.

Step-by-Step Workflow:

  • Weighing: Calculate the required mass.

    • Formula:

      
      [1][2][4]
      
  • Initial Wetting: Place the powder in a dry vial. Add 20% of the final volume of DCM.[2]

    • Reasoning: The high lipophilicity allows DCM to wet the powder faster than DMF, breaking up clumps.

  • Solubilization: Add the remaining volume as DMF.

  • Agitation: Vortex for 30–60 seconds. If particulates remain, sonicate for 1 minute at ambient temperature.[2]

    • Visual Check: Solution must be optically clear and colorless to pale yellow.[1][2]

  • Filtration (Optional): If using a robotic system with fine fluidics, filter through a 0.45 µm PTFE syringe filter to remove any insoluble packaging fibers.[2]

Protocol B: Precipitation/Purification (Crude Material)

Target: Recovering the building block from a reaction mixture or purifying it.

  • Dissolve the crude solid in a minimal amount of DCM (approx. 5–10 mL per gram).[2]

  • Precipitate by adding the DCM solution dropwise into a stirred excess of cold Diethyl Ether or Hexane (ratio 1:10 solvent:antisolvent).

  • Centrifuge the resulting white suspension at 3000 rpm for 5 minutes.

  • Decant the supernatant and dry the pellet under high vacuum.

Mechanism & Workflow Visualization

The following diagram illustrates the solubility decision tree and the chemical fate of the molecule during the SPPS cycle.

G cluster_0 Chemical State During SPPS Start Fmoc-L-CEL(OtBu)(Boc)-OH (Solid Powder) Solvent_Check Select Solvent Start->Solvent_Check DMF DMF / NMP (High Solubility) Solvent_Check->DMF For Synthesis DCM DCM (High Solubility) Solvent_Check->DCM For Dissolution/Transfer Water Water / Ether (Insoluble) Solvent_Check->Water Avoid Coupling SPPS Coupling (Activation via HATU/DIEA) DMF->Coupling Add Activator Precipitation Purification (Precipitate Formation) DCM->Precipitation Add Ether (Antisolvent) Deprotection Peptide Elongation Coupling->Deprotection Piperidine (Remove Fmoc)

Caption: Solubility decision tree for Fmoc-L-CEL(OtBu)(Boc)-OH highlighting solvent choices for synthesis vs. purification.

Troubleshooting & Stability

Issue: "Crashing Out" in the Synthesizer

Symptom: White precipitate forms in the reaction vessel or tubing. Cause:

  • Water Contamination: DMF is hygroscopic.[1][2] Even 1% water content can drastically reduce the solubility of this highly hydrophobic derivative.[2]

  • Cold Spots: If the lab temperature drops below 20°C, saturation points decrease.[2] Solution:

  • Use freshly opened, anhydrous DMF .[2]

  • Add 10% DCM to the DMF solution to increase lipophilicity.[1][2]

  • Warm the solution to 30°C before placing it on the instrument.[2]

Issue: Incomplete Coupling

Symptom: Deletion sequences found in the final peptide.[2][5] Cause: The bulky side chain (Boc + Carboxyethyl-OtBu) creates significant steric hindrance, slowing down the reaction kinetics. Solution:

  • Double Coupling: Perform the coupling reaction twice (2 x 1 hour).

  • Stronger Activation: Use HATU or PyAOP instead of HBTU.

  • Elevated Temperature: Perform coupling at 40°C or 50°C (microwave assisted) if the resin allows.[2]

References

  • Iris Biotech GmbH. (n.d.).[1][2] Maillard Reaction Products: Carboxyethyllysine (CEL) Building Blocks. Retrieved from [Link][1][2]

  • PubChem. (2025).[1][2] Fmoc-L-Glu(OtBu)-OH (Structural Analog Data). National Library of Medicine.[1][2] Retrieved from [Link][1][2]

Sources

Foundational

Advanced SPPS: Applications of Novel Side-Chain Protected Amino Acids

This guide details the strategic application of advanced side-chain protected amino acids to overcome the "aggregation barrier" and "orthogonality deficit" in modern Solid Phase Peptide Synthesis (SPPS). Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of advanced side-chain protected amino acids to overcome the "aggregation barrier" and "orthogonality deficit" in modern Solid Phase Peptide Synthesis (SPPS).

Executive Summary: Breaking the Aggregation Barrier

The synthesis of peptide therapeutics (e.g., GLP-1 agonists, amyloid inhibitors) is frequently stalled by on-resin aggregation and the need for site-specific modification. Standard Fmoc/tBu strategies fail when


-sheet formation leads to "difficult sequences," resulting in deletion sequences and low crude purity.

This guide focuses on three classes of "problem-solving" amino acids:

  • Structure-Disrupting Dipeptides (Pseudoprolines): To prevent aggregation in hydrophobic regions.[1][2]

  • Orthogonal Side-Chain Protectors (ivDde, Alloc, Mtt): To enable cyclization and site-specific conjugation (ADCs, staples).

  • Backbone Protectors (Hmb/Dmb): To suppress aspartimide formation and enhance solubility in glycine-rich sequences.

Solubility Enhancers: Pseudoprolines & Backbone Protection[2][3]

Pseudoproline Dipeptides (Ser/Thr/Cys derived)

Pseudoprolines (


Pro) are the gold standard for disrupting 

-sheet secondary structures during synthesis.[1][2] By locking Ser, Thr, or Cys into a cyclic oxazolidine or thiazolidine ring, they induce a cis-amide bond (kink) similar to proline, preventing inter-chain hydrogen bonding.[2]
  • Mechanism: The bulky oxazolidine ring forces the peptide backbone into a kinked conformation, solvating the growing chain.

  • Deprotection: The ring is acid-labile.[3] Treatment with 95% TFA (standard cleavage) hydrolyzes the ring, regenerating the native Ser/Thr/Cys residue.

  • Strategic Placement: Insert a

    
    Pro dipeptide every 5–6 residues in hydrophobic regions.
    
Hmb and Dmb Backbone Protection

For sequences lacking Ser/Thr, 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups attached to the backbone amide nitrogen (specifically on Glycine) prevent aggregation and side reactions.

  • Critical Application: Preventing Aspartimide formation .[4][5][6] The sequence Asp-Gly is notorious for cyclizing to form aspartimide, leading to

    
    -peptide mixtures. Using Fmoc-Asp(OtBu)-(Dmb)Gly-OH sterically blocks the amide nitrogen, rendering aspartimide formation impossible.
    
Data Comparison: Aggregation Breakers
Protecting GroupTarget ResidueMechanismStabilityCleavage Condition
Pseudoproline Ser, Thr, CysBackbone Kink (cis-induction)Stable to Piperidine95% TFA (Acidolysis)
Hmb Any (typ. Gly)Steric hindrance + H-bond blockStable to Piperidine95% TFA
Dmb Gly, AlaSteric hindranceStable to Piperidine95% TFA
Iso-dipeptides Ser, ThrO-N acyl shift precursorStable to PiperidinepH > 7 (post-cleavage)

Orthogonal Strategies for Cyclization & Modification

Complex peptide drugs often require "stapling" (cyclization) or the attachment of a fluorophore/drug payload before cleavage from the resin. This requires protecting groups that are stable to Fmoc removal (Piperidine) but removable without touching the acid-labile side chains (tBu, Trt, Pbf).

ivDde (Hydrazine Labile)
  • Structure: 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl.

  • Utility: Protects Lysine

    
    -amines.
    
  • Protocol: Removed by 2–4% Hydrazine in DMF .

  • Warning: Hydrazine can remove Fmoc groups. Therefore, ivDde removal is typically performed after the N-terminus is Boc-protected or acetylated.

Alloc (Palladium Labile)
  • Structure: Allyloxycarbonyl.

  • Utility: Protects Lysine or Ornithine.

  • Protocol: Removed by Pd(PPh

    
    )
    
    
    
    (catalytic) with a scavenger (phenylsilane).
  • Advantage: Completely orthogonal to both Fmoc (base) and tBu (acid). Ideal for "Head-to-Side-Chain" cyclization.

Mtt (Mild Acid Labile)
  • Structure: 4-methyltrityl.

  • Utility: Protects Lysine/Ornithine.

  • Protocol: Removed by 1% TFA in DCM (dilute acid).

  • Advantage: Allows selective deprotection of one Lysine while leaving other tBu-protected side chains intact.

Technical Protocols

Protocol A: Selective Removal of ivDde for On-Resin Cyclization

Objective: Expose a specific Lysine side chain for lactamization while keeping the peptide resin-bound and fully protected.

  • N-Terminal Capping: Ensure the N-terminus is protected (e.g., Boc-Phe-OH coupled as the final residue) to prevent hydrazine from removing an Fmoc group.

  • Wash: Wash resin with DMF (

    
     mL).
    
  • Deprotection: Add 2% Hydrazine monohydrate in DMF (v/v).

    • Volume: 10 mL per gram of resin.

    • Time: Shake for

      
       minutes. (Short bursts prevent side reactions).
      
  • Monitoring: The byproduct (indazole) absorbs at 290 nm.[7] Wash until UV absorbance of the filtrate is near zero.

  • Wash: Wash extensively with DMF (

    
    ), then DCM (
    
    
    
    ), then DMF (
    
    
    ) to remove all hydrazine traces (hydrazine poisons subsequent coupling).
  • Cyclization: Proceed with activation (e.g., PyBOP/DIEA) to form the lactam bridge.

Protocol B: Handling Pseudoproline Dipeptides

Objective: Coupling Fmoc-Ala-Thr(PsiMe,MePro)-OH into a difficult sequence.

  • Coupling Reagents: Use DIC/Oxyma or HATU/HOAt . Avoid PyBOP if possible due to slower kinetics with bulky dipeptides.

  • Stoichiometry: Use only 1.5 – 2.0 equivalents of the expensive pseudoproline dipeptide (vs. standard 5.0 eq).

  • Reaction Time: Extend coupling time to 2–4 hours (vs. standard 45 mins).

  • Subsequent Coupling: The amino acid following the pseudoproline (N-terminal side) will be difficult to couple due to the steric bulk of the oxazolidine ring.

    • Action: Double couple the next residue. Use a smaller, highly activated amino acid if sequence permits.

Visualizations

Figure 1: Mechanism of Pseudoproline Aggregation Disruption

The diagram below illustrates how the oxazolidine ring locks the backbone phi/psi angles, forcing a "kink" that prevents the formation of extended beta-sheets (the primary cause of aggregation).

PseudoprolineMechanism Standard Standard Peptide Chain (Ser/Thr) Agg Beta-Sheet Aggregation (Inter-chain H-bonds) Standard->Agg Hydrophobic Collapse Pseudo Pseudoproline Insertion (Oxazolidine Ring) Standard->Pseudo Substitution Kink Backbone 'Kink' (Cis-Amide Induction) Pseudo->Kink Conformational Lock Kink->Agg Disrupts Solv Enhanced Solvation & Coupling Efficiency Kink->Solv Promotes

Caption: Pseudoprolines introduce a structural "kink" (cis-amide mimic) that mechanically disrupts intermolecular H-bonding networks, preventing resin aggregation.[2][4]

Figure 2: Orthogonal Deprotection Workflow (Lysine)

This workflow demonstrates the selective deprotection of Lysine residues for branching or cyclization using ivDde.

OrthogonalWorkflow Resin Peptide-Resin (Fully Protected) Groups Protecting Groups: N-term: Fmoc Side-Chain: tBu Target Lys: ivDde Resin->Groups Step1 Step 1: Fmoc Removal (20% Piperidine) Groups->Step1 Result1 Free N-Terminus Lys(ivDde) Intact Step1->Result1 Step2 Step 2: N-Term Capping (e.g., Acetylation or Boc-AA) Result2 Capped N-Terminus Lys(ivDde) Intact Step2->Result2 Step3 Step 3: ivDde Removal (2% Hydrazine) Result3 Capped N-Terminus Free Lysine Epsilon-Amine Step3->Result3 Selective Deprotection Result1->Step2 Result2->Step3 Action Cyclization / Labeling Result3->Action

Caption: The Fmoc/ivDde strategy allows for the specific unmasking of a Lysine side chain while maintaining global protection (tBu) and resin linkage.

References

  • Mutter, M., et al. (1995). "Pseudoprolines (psi Pro) as structure-disrupting protection technique."[1][2] Journal of the American Chemical Society. (Verified concept origin).

  • White, P., et al. (2004). "The application of Dmb backbone protection." ResearchGate.[8]

  • Novabiochem. (2025). "Orthogonally protected lysine derivatives (ivDde)." Merck/Sigma-Aldrich Technical Library.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][6][7][9][10] Chemical Reviews.

  • Varkey, J. T., et al. (2025). "Solid-Phase Peptide Synthesis (SPPS), C-Terminal vs. Side-Chain Anchoring." ResearchGate.[8]

Sources

Exploratory

Introduction to Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS): A Technical Masterclass

Executive Summary Solid-Phase Peptide Synthesis (SPPS) has evolved from a niche chemical art to the backbone of modern peptide drug discovery.[1] While the Boc/Bzl strategy laid the foundation, the Fmoc/tBu strategy is n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Solid-Phase Peptide Synthesis (SPPS) has evolved from a niche chemical art to the backbone of modern peptide drug discovery.[1] While the Boc/Bzl strategy laid the foundation, the Fmoc/tBu strategy is now the industrial and academic standard due to its milder orthogonality and safety profile.

This guide is not merely a recipe; it is a mechanistic deconstruction of the Fmoc SPPS workflow. Designed for drug developers and senior researchers, it focuses on the causality of chemical choices—why we select specific resins, how coupling reagents dictate purity, and how to engineer self-validating protocols.

Part 1: The Orthogonal Chemistry

The power of Fmoc/tBu chemistry lies in orthogonality . We utilize two distinct protection mechanisms that can be removed independently without affecting the other.[2]

  • Temporary Protection (N-terminus): The Fmoc (9-fluorenylmethoxycarbonyl) group.

    • Lability: Base-labile. Removed by secondary amines (Piperidine).

    • Mechanism:[2][3][4][5]

      
      -elimination. The base abstracts the acidic proton from the fluorenyl ring 9-position, leading to the collapse of the carbamate and liberation of the amine.
      
  • Permanent Protection (Side-chains): The tBu (tert-butyl) based groups (Boc, Trt, Pbf).

    • Lability: Acid-labile.[1][6] Stable to Piperidine but removed by Trifluoroacetic Acid (TFA).

    • Role: Protects reactive side chains (Lys, Asp, Glu, Arg, etc.) until the final global cleavage.

Visualization: The SPPS Reaction Cycle

The following diagram illustrates the iterative cycle of deprotection and coupling. Note the critical "Wash" steps—insufficient washing is the primary cause of deletion sequences.

SPPS_Cycle Start Fmoc-AA-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 FreeAmine H2N-AA-Resin (Free Amine) Wash1->FreeAmine Coupling Coupling Reaction FreeAmine->Coupling Nucleophilic Attack Activate Activation (AA + HBTU/DIC + Base) Activate->Coupling Active Ester Species Wash2 Wash (DMF x 5) Coupling->Wash2 End Fmoc-AA(n)-AA(n-1)-Resin Wash2->End End->Deprotect Next Cycle

Caption: The iterative Fmoc SPPS cycle. The process relies on complete removal of reagents (washing) to prevent side reactions like double-insertion.

Part 2: Critical Reagent Selection

Success is determined before the first drop of solvent is added. The choice of resin and coupling cocktail dictates the purity of the crude peptide.

The Solid Support (Resin)

The resin is the anchor. Choosing the wrong linker can lead to low yields or racemization at the C-terminus.

Resin TypeLinker ChemistryCleavage ConditionFinal C-TerminusBest Application
Wang 4-alkoxybenzyl alcohol95% TFACarboxylic Acid (-COOH)Standard peptide acids.[6] Prone to racemization during loading if not careful.
Rink Amide Trialkoxy-benzhydryl amine95% TFAAmide (-CONH2)Peptide amides (mimics native protein backbone). High acid sensitivity.[6]
2-Chlorotrityl (2-CTC) Trityl chloride1% TFA (Mild)Carboxylic Acid Protected peptide fragments; preventing racemization of C-term Cys/His.
Sieber Amide Xanthenyl linker1% TFA (Mild)Amide Fully protected peptide amides; synthesis of side-chain sensitive sequences.
Coupling Reagents: The Engine of Synthesis

We must activate the carboxylic acid of the incoming amino acid to make it susceptible to nucleophilic attack by the resin-bound amine.

  • The Gold Standard (HBTU/HATU): Uronium salts. Fast and efficient.

    • Note:HATU is preferred for hindered couplings or long peptides due to the "neighboring group effect" of the pyridine ring (HOAt), which accelerates coupling and reduces racemization.

  • The Modern "Green" Choice (DIC/Oxyma):

    • Carbodiimide (DIC) combined with Ethyl cyanoglyoxylate-2-oxime (Oxyma Pure ).

    • Why: Superior to HOBt in suppressing racemization, non-explosive, and safer than uronium salts (no risk of guanidinylation of the N-terminus).

Part 3: Step-by-Step Protocol (100 µmol Scale)

Self-Validating System: This protocol includes "Stop/Check" points. If a check fails, do not proceed.

Step 1: Resin Preparation (Swelling)[6]
  • Action: Weigh 100 µmol of resin (e.g., 0.15 g of Rink Amide at 0.6 mmol/g loading) into a fritted syringe reactor. Add 5 mL DMF.

  • Time: Swell for 30 minutes.

  • Why: Polystyrene beads shrink in dry storage. Solvation exposes the reactive sites inside the polymer matrix.

Step 2: Fmoc Deprotection[3][8]
  • Reagent: 20% Piperidine in DMF (v/v). (Optional: Add 0.1M HOBt to suppress aspartimide formation in Asp-Gly sequences).

  • Action:

    • Add 3 mL reagent, shake 3 min. Drain.

    • Add 3 mL reagent, shake 10 min. Drain.

  • Wash: DMF (5 x 3 mL).

  • Validation (UV Check): The drained piperidine solution contains the dibenzofulvene-piperidine adduct, which absorbs strongly at 301 nm. A UV check confirms deprotection.[7]

Step 3: Activation & Coupling
  • Reagent Calculation: Use 5 equivalents (eq) of Amino Acid and Coupling Reagent relative to resin loading.

    • Example: 500 µmol Fmoc-AA-OH + 500 µmol HBTU dissolved in DMF.

    • Base: Add 10 eq (1000 µmol) DIPEA (Diisopropylethylamine).

  • Action: Add activated solution to resin. Shake for 45–60 minutes at Room Temp.

  • Validation (Kaiser Test):

    • Take a few resin beads. Add Ninhydrin reagents. Heat to 100°C.

    • Blue beads = Free amines present (Coupling Incomplete → Recouple).

    • Colorless/Yellow beads = No free amines (Coupling Complete → Proceed).

Step 4: Capping (Optional but Recommended)
  • Reagent: Acetic Anhydride / DIPEA / DMF (10:5:85).

  • Action: Shake for 10 min.

  • Why: Acetylates any unreacted amines (truncation sequences), preventing them from growing further. This makes purification significantly easier by ensuring impurities are much shorter than the full-length peptide.

Part 4: Cleavage & Isolation

This is the most dangerous step. The "Scavenger Cocktail" is critical to prevent reactive carbocations (released from side chains) from re-attaching to the peptide (alkylation), particularly on Trp, Met, and Cys residues.

Cleavage Cocktail Formulations
Cocktail NameComposition (v/v)Target Peptides
Standard (Reagent K-like) TFA (92.5%), TIS (2.5%), H2O (2.5%), EDT (2.5%)Peptides with Cys, Met, Trp . EDT scavenges thiols; TIS scavenges tBu cations.
Odorless (Reagent B) TFA (95%), TIS (2.5%), H2O (2.5%)Simple sequences (No Cys/Met). Avoids the stench of EDT.
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H2O (3%), DMS (2%), NH4I (1.5%)Met-rich peptides.[8] Reduces Met-sulfoxide back to Met.[9]

Protocol:

  • Wash resin with DCM (removes DMF which interferes with precipitation).

  • Add Cocktail (10 mL per gram of resin). Shake 2–3 hours.

  • Filter resin; collect filtrate.[8]

  • Precipitation: Add filtrate dropwise into cold Diethyl Ether (-20°C). The peptide will crash out as a white solid.

  • Centrifuge, decant ether, wash pellet 2x with ether.

Part 5: Troubleshooting Common Failure Modes

Racemization (Loss of Chirality)
  • Symptom: D-amino acid impurities detected by HPLC.

  • Cause: Base-catalyzed proton abstraction during activation. Cys and His are most prone.

  • Solution:

    • Use Trityl (Trt) protection for His/Cys (prevents imidazole activation).

    • Use DIC/Oxyma instead of HBTU/DIPEA (absence of strong base reduces risk).

    • Keep coupling temperature < 40°C.

Aggregation (The "Difficult Sequence")
  • Symptom: Sudden drop in coupling efficiency (Kaiser test stays blue) around 5-10 residues.

  • Mechanism: Intermolecular Hydrogen bonding forms "beta-sheet-like" structures on the resin, collapsing the matrix.

  • Solution:

    • Pseudoproline Dipeptides: Disrupt H-bonding network.

    • PEG-PS Resins (e.g., TentaGel): Better swelling in polar solvents.

    • Chaotropic Salts: Add KSCN or LiCl to the coupling mixture.

Visualization: Aggregation Pathway

Aggregation GrowingChain Growing Peptide Chain HBonding Inter-chain H-Bonding (Beta-sheet formation) GrowingChain->HBonding Hydrophobic Seq Collapse Resin Matrix Collapse (Steric hindrance) HBonding->Collapse Failure Incomplete Coupling (Deletion Sequence) Collapse->Failure

Caption: Mechanism of on-resin aggregation leading to synthesis failure.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Albericio, F., & Tulla-Puche, J. (2020). The Greening of Peptide Synthesis. Royal Society of Chemistry. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[4][6][7][10][11] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

High-Fidelity Fmoc Deprotection Strategies for Nε-(Carboxyethyl)lysine (CEL) Peptides

Executive Summary The incorporation of Advanced Glycation End-products (AGEs) like Nε-(Carboxyethyl)lysine (CEL) into synthetic peptides is critical for elucidating their role in diabetic complications and aging. The bui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Advanced Glycation End-products (AGEs) like Nε-(Carboxyethyl)lysine (CEL) into synthetic peptides is critical for elucidating their role in diabetic complications and aging. The building block Fmoc-L-CEL(OtBu)(Boc)-OH offers a robust orthogonal protection strategy: the N


-Fmoc group is base-labile, while the side-chain carboxyethyl ester (OtBu) and the N

-amine carbamate (Boc) are acid-labile.

While the CEL side chain itself is relatively stable during standard Fmoc removal, the steric bulk of the modification and the frequent occurrence of CEL within aggregation-prone sequences (e.g., collagen repeats) demand a tailored deprotection strategy. This guide outlines protocols ranging from standard workflows to optimized conditions for "difficult" sequences, ensuring high crude purity and preventing common side reactions like aspartimide formation.

Chemical Logic & Protection Strategy

Understanding the molecular architecture is the first step to successful synthesis.

  • N

    
    -Protection (Fmoc):  Removed by secondary amines (Piperidine) via 
    
    
    
    -elimination.[1]
  • Side-Chain Protection (OtBu/Boc): The carboxyethyl moiety is protected as a tert-butyl ester (OtBu), and the

    
    -nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. Both are stable to organic bases but cleaved by Trifluoroacetic Acid (TFA).[1]
    
  • The Risk Factor: The primary risk during Fmoc removal is not the degradation of the CEL residue itself, but rather Aspartimide formation (if CEL is adjacent to Asp/Asn) and Diketopiperazine (DKP) formation (if CEL is at the N-terminus of a dipeptide), exacerbated by the steric bulk of CEL which can slow down subsequent couplings.

Mechanistic Visualization

The following diagram illustrates the Fmoc deprotection pathway and the critical scavenging of the dibenzofulvene (DBF) byproduct.

Fmoc_Mechanism Fmoc_Peptide Fmoc-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Base Secondary Amine (Piperidine) Base->Fmoc_Peptide Adduct DBF-Piperidine Adduct (Inert) Base->Adduct Free_Amine H2N-Peptide-Resin (Active Species) Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF->Adduct Scavenging by Excess Base

Figure 1: Mechanism of base-induced Fmoc removal.[1] Efficient scavenging of DBF is required to prevent re-attachment to the free amine.[1]

Experimental Protocols

Protocol A: Standard Deprotection (The Baseline)

Best for: Short peptides (<15 residues) with low aggregation potential.

This protocol uses standard 20% Piperidine.[2] The OtBu and Boc groups on the CEL residue are fully stable under these conditions.

  • Reagent Preparation: Mix 20 mL Piperidine with 80 mL DMF (Dimethylformamide).

  • Step 1 (Short): Add reagent to resin (approx. 10 mL/g resin).[1][2] Agitate for 3 minutes . Drain.

  • Step 2 (Long): Add fresh reagent. Agitate for 10 minutes . Drain.

  • Wash: Wash resin with DMF (

    
     min) to remove all traces of piperidine.
    
  • Validation: Perform a Kaiser Test (ninhydrin). A positive result (blue beads) indicates successful deprotection.

Protocol B: High-Fidelity Deprotection (Recommended)

Best for: Sequences containing Asp, Gly, or Pro adjacent to CEL; Collagen-model peptides.

Adding HOBt (1-Hydroxybenzotriazole) to the deprotection cocktail suppresses base-catalyzed aspartimide formation, a common side reaction in AGE-modified collagen sequences.

  • Reagent Preparation: Dissolve 0.1 M HOBt (or Oxyma Pure) in 20% Piperidine/DMF.

    • Note: The solution may turn slightly yellow/orange; this is normal.

  • Step 1: Add reagent to resin.[1][2][3] Agitate for 2 minutes . Drain.

  • Step 2: Add fresh reagent. Agitate for 12 minutes . Drain.

  • Wash: Wash extensively with DMF (

    
     min). HOBt is harder to wash out than piperidine alone.
    
  • Rationale: The acidic HOBt buffers the basicity slightly, reducing the rate of side reactions without significantly hindering Fmoc removal.

Protocol C: "Difficult" Sequence Deprotection

Best for: Aggregated sequences where Kaiser tests are equivocal (faint blue).

If the CEL residue is buried in a hydrophobic patch (common in amyloid or AGE research), standard deprotection may be slow.

  • Reagent Preparation: 20% Piperidine + 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

  • Step 1: Agitate for 5 minutes . Drain.

  • Step 2: Agitate for 5 minutes . Drain.

  • Warning: DBU is a strong base and promotes aspartimide formation. Do not use this protocol if the sequence contains Asp(OtBu)-Gly, Asp(OtBu)-Ser, or Asp(OtBu)-Thr motifs unless absolutely necessary.

Synthesis Cycle Visualization

The following flow chart details the integration of the CEL building block into the SPPS cycle.

SPPS_Cycle Start Resin-AA(n) Swell 1. Swell/Wash (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Pip + 0.1M HOBt) Swell->Deprotect Wash1 3. Wash (DMF x5) Deprotect->Wash1 Activate 4. Activation of Fmoc-L-CEL(OtBu)(Boc)-OH (DIC/Oxyma or HATU/DIEA) Wash1->Activate Couple 5. Coupling (2-4 hours) *Extended time for CEL* Activate->Couple Check 6. Kaiser Test Couple->Check Next Proceed to AA(n+1) Check->Next Blue (Positive) Recouple Re-Couple (Use stronger conditions) Check->Recouple Colorless (Negative) Recouple->Wash1

Figure 2: SPPS cycle emphasizing the extended coupling time required for the sterically hindered CEL residue.

Troubleshooting & Optimization Data

IssueObservationRoot CauseSolution
Incomplete Deprotection Kaiser test is faint blue or patchy.Aggregation of the peptide chain (common in AGE/Amyloid peptides).Switch to Protocol C (add DBU) or perform deprotection at 40°C (microwave or heated reactor).
Aspartimide Formation Mass spec shows [M-18] peak.Base-catalyzed cyclization of Asp(OtBu) residues.Use Protocol B (0.1M HOBt in Piperidine). Avoid DBU. Use Fmoc-Asp(OMpe)-OH if possible.
Slow Coupling of Next AA Kaiser test remains blue after coupling AA(n+1) onto CEL.Steric hindrance from the bulky CEL side chain.Use double coupling for the amino acid following CEL. Use HATU/HOAt instead of DIC.
Loss of Side Chain Mass spec shows [M-56] or [M-100].Premature acidolysis (unlikely in base) or very harsh base treatment.Ensure reagents are anhydrous. Verify the stability of the OtBu ester (it is generally stable to Piperidine).

References

  • Standard Fmoc Protocols: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • CEL Synthesis & Incorporation: Gruber, P., & Schmitt, J. (2012).[5] Synthesis of monolysyl advanced glycation endproducts and their incorporation into collagen model peptides. Molecular Nutrition & Food Research.

  • Suppression of Aspartimide: Mergler, M., et al. (2003). Peptide synthesis containing aspartic acid: The aspartimide problem. Journal of Peptide Science. Link

  • AGE Peptide Synthesis: Adrover, M., et al. (2024). Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. Organic & Biomolecular Chemistry. Link

  • Fmoc-CEL Building Block: Iris Biotech GmbH. Product Datasheet: Fmoc-Lys(Boc, Et-OtBu)-OH. Link

Sources

Application

Incorporating Fmoc-L-CEL(OtBu)(Boc)-OH into bioactive peptides

Application Note & Protocol Strategic Incorporation of Conformationally Restricted Amino Acids: A Guide to Integrating Fmoc-L-CEL(OtBu)(Boc)-OH into Bioactive Peptides Senior Application Scientist: Gemini Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Incorporation of Conformationally Restricted Amino Acids: A Guide to Integrating Fmoc-L-CEL(OtBu)(Boc)-OH into Bioactive Peptides

Senior Application Scientist: Gemini

Introduction: The Imperative for Structural Innovation in Peptide Therapeutics

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer a unique combination of high specificity and low toxicity compared to traditional small molecules. However, native peptides are often hindered by poor metabolic stability and limited oral bioavailability. A primary strategy to overcome these limitations is the incorporation of unnatural amino acids (UAAs) that introduce specific structural constraints.[1][2][] Conformationally restricted amino acids, in particular, can pre-organize a peptide into its bioactive conformation, enhancing receptor binding affinity, improving enzymatic resistance, and modulating physicochemical properties.[4][5]

This application note provides a comprehensive guide for the strategic incorporation of a novel, sterically demanding building block, Fmoc-L-CEL(OtBu)(Boc)-OH , into peptide sequences using solid-phase peptide synthesis (SPPS). "CEL" represents a generic, non-canonical C onformationally-restricted E thynyl L inker amino acid, featuring dual side-chain protecting groups: a tert-Butyl ester (OtBu) and a tert-Butoxycarbonyl (Boc) group. The protocols and rationale detailed herein are designed for researchers, chemists, and drug development professionals seeking to engineer next-generation peptide therapeutics with enhanced pharmacological profiles.

The Building Block: Physicochemical Profile and Synthetic Challenges

The successful integration of Fmoc-L-CEL(OtBu)(Boc)-OH hinges on understanding its unique structural features and anticipating the synthetic hurdles they present.

Structural Representation

The core of the CEL building block introduces significant rigidity. Its side chain is functionalized with both a carboxylic acid, protected as a tert-butyl ester (OtBu), and an amine, protected by a tert-butoxycarbonyl (Boc) group.[6][7] Both side-chain protecting groups are designed to be cleaved simultaneously with the final peptide-resin cleavage under strong acidic conditions.

Fmoc-L-CEL_Structure cluster_CEL L-CEL Core cluster_protecting_groups C_alpha C_beta C_alpha->C_beta COOH COOH C_alpha->COOH C-terminus CEL_ring Rigid Scaffold C_beta->CEL_ring OtBu COO(tBu) CEL_ring->OtBu Side-Chain 1 Boc NH(Boc) CEL_ring->Boc Side-Chain 2 Fmoc Fmoc-NH Fmoc->C_alpha N-terminus

Caption: Hypothetical structure of Fmoc-L-CEL(OtBu)(Boc)-OH.

Key Properties and Synthetic Considerations

The bulky nature of the CEL core combined with its protecting groups presents two primary challenges during SPPS: steric hindrance and peptide aggregation.

PropertyImplication for Synthesis
High Molecular Weight Requires precise calculation of equivalents for coupling reactions.
Steric Hindrance The rigid scaffold and bulky t-Butyl/Boc groups impede access to the reactive carboxyl group, potentially leading to slow or incomplete coupling reactions. This necessitates the use of highly efficient coupling reagents and extended reaction times.[8]
Hydrophobicity The Fmoc, OtBu, and Boc groups contribute significant hydrophobicity, increasing the risk of inter-chain aggregation of the growing peptide on the solid support. Aggregation can prevent reagents from accessing the reactive sites, leading to failed synthesis.[8]
Protecting Group Strategy The N-terminal Fmoc group is base-labile, while the OtBu and Boc side-chain groups are acid-labile. This orthogonality is fundamental to Fmoc-SPPS, allowing for sequential chain elongation and a final, single-step global deprotection.[9][10]

Comprehensive Workflow and Protocols

This section details the step-by-step methodology for incorporating Fmoc-L-CEL(OtBu)(Boc)-OH into a target peptide sequence.

Overall Synthesis Workflow

The process follows the standard Fmoc-SPPS cycle, with a specialized protocol for the coupling of the sterically hindered CEL residue.

Sources

Method

Advanced Application Note: Optimization of Solid-Phase Peptide Synthesis for Modified Amino Acid Incorporation

Introduction & Strategic Overview Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols often fail when applied to peptidomimetics or modified sequences. The introduction of modifications such as N-methylati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols often fail when applied to peptidomimetics or modified sequences. The introduction of modifications such as N-methylation, phosphorylation, or bulky non-proteinogenic amino acids (e.g., Aib, N-Me-Ala) introduces three primary failure modes:

  • Steric Occlusion: Modifications like N-methylation remove the hydrogen bond donor on the backbone amide, altering solvation and causing severe steric clash during the subsequent acylation step.

  • Acid/Base Lability: Post-translational modifications (PTMs) like phosphorylation are susceptible to

    
    -elimination during repetitive base treatments (Fmoc deprotection).
    
  • Racemization: Activated esters of modified amino acids, particularly Cysteine and Histidine derivatives, are highly prone to epimerization under standard basic activation conditions (e.g., HBTU/DIEA).

This guide moves beyond standard "recipe" chemistry, providing a causal analysis of these failure modes and validated protocols to overcome them.

Pre-Synthesis Strategy: Resin & Linker Selection

The choice of solid support is the single most critical variable in modified peptide synthesis. For modified peptides, the 2-Chlorotrityl Chloride (2-CTC) resin is superior to standard Wang or Rink Amide resins for several mechanistic reasons.

Why 2-CTC is the Gold Standard for Modifications
  • Steric Bulk prevents DKP: The bulky trityl group prevents the formation of Diketopiperazines (DKP), a fatal side reaction where the dipeptide cyclizes and cleaves itself from the resin. This is common in Proline or N-methyl rich sequences.

  • Racemization Suppression: The SN1-like loading mechanism prevents racemization of the first amino acid, which is critical if the C-terminal residue is modified (e.g., Cys or His).

  • Mild Cleavage (1% TFA): Allows for the generation of fully protected peptide fragments. This is essential for checking the stability of a modification without removing side-chain protecting groups.

Resin Selection Decision Matrix
Feature2-Chlorotrityl Chloride (2-CTC) Rink Amide (RAM) Wang Resin
C-Terminus Acid (–COOH)Amide (–CONH₂)Acid (–COOH)
Loading Mechanism Nucleophilic Substitution (mild base)Amide Coupling (requires activation)Esterification (requires DMAP/catalyst)
Racemization Risk Zero (No activation required)High (Requires activation)High (DMAP causes racemization)
Cleavage Condition 1% TFA (Protected) or 95% TFA (Free)95% TFA (Free only)95% TFA (Free only)
Best For Modified/Fragile Peptides Standard Amide PeptidesStandard Acid Peptides

Critical Workflow Visualization

The following diagram illustrates the decision logic for selecting coupling reagents and deprotection cocktails based on the specific modification present in the sequence.

SPPS_Logic Start Analyze Sequence Modification Type Identify Modification Type Start->Type Steric Steric/Backbone (N-Methyl, Aib, Tetrasubstituted) Type->Steric Labile Base Labile (Phospho-Ser/Thr, Glyco) Type->Labile CysHis Racemization Prone (Cys, His) Type->CysHis Sol_Steric Protocol B: COMU or HATU + Microwave Double Couple Steric->Sol_Steric Sol_Labile Protocol C: Non-Piperidine Deprotection (50% Cyclohexylamine) Labile->Sol_Labile Sol_CysHis Protocol A: DIC + OxymaPure (Base-Free Activation) CysHis->Sol_CysHis Cleavage Cleavage Strategy Use Scavengers (EDT/TIS) for Cys/Met/Trp Sol_Steric->Cleavage Sol_Labile->Cleavage Sol_CysHis->Cleavage

Figure 1: Decision tree for selecting optimized SPPS protocols based on amino acid modification type.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Base-Free Coupling (DIC/Oxyma)

Use this for Cysteine, Histidine, and standard cycles to minimize racemization.

Mechanism: Unlike HBTU/HATU, which require a tertiary base (DIEA) that can abstract the


-proton leading to racemization, DIC/Oxyma creates an active ester at neutral/acidic pH.
  • Reagents:

    • 0.5 M Fmoc-AA-OH in DMF.

    • 0.5 M OxymaPure (Ethyl cyanoglyoxylate-2-oxime) in DMF.

    • 0.5 M DIC (Diisopropylcarbodiimide) in DMF.

  • Procedure:

    • Add 5.0 eq. Fmoc-AA-OH to the resin.

    • Add 5.0 eq. OxymaPure.[1][2]

    • Add 5.0 eq. DIC.

    • Crucial: Pre-activation is not recommended for Cys/His; add reagents directly to resin to keep lifetime of active ester short.

    • Agitate for 60 minutes at Room Temperature (RT).

  • QC: Perform Kaiser test. If blue (positive), proceed to Protocol B.

Protocol B: High-Power Coupling for Sterically Hindered Residues

Use this for coupling onto N-methylated amines or coupling bulky Aib/N-Me-AA residues.

Mechanism: N-methyl amino acids are poor nucleophiles. Standard carbodiimides (DIC) are too slow. We use Phosphonium (PyAOP) or Uronium (HATU/COMU) salts which generate highly reactive species, driven by heat.

  • Reagents:

    • 0.4 M Fmoc-N-Me-AA-OH (or Aib) in DMF.

    • 0.4 M HATU (or COMU) in DMF.

    • 0.8 M DIEA (Diisopropylethylamine) in NMP (N-methylpyrrolidone).

  • Procedure (Microwave Assisted):

    • Add 4.0 eq. Amino Acid + 4.0 eq. HATU to resin.[3][4][5]

    • Add 8.0 eq. DIEA.

    • Microwave Settings: Ramp to 75°C over 2 min; Hold at 75°C for 5 min (Power: 30W).

    • Note: For Cys/His, do NOT exceed 50°C.

  • Double Coupling: Filter and repeat the step with fresh reagents if the sequence is known to be difficult (e.g., Aib-Aib junctions).

Protocol C: Soft Deprotection for Phosphopeptides

Use this for sequences containing pSer, pThr, or pTyr to prevent


-elimination.

Mechanism: Standard 20% Piperidine is a strong base that causes


-elimination of the phosphate group, converting pSer to Dehydroalanine. Cyclohexylamine is a weaker base (pKa ~10.6 vs Piperidine ~11.2) sufficient for Fmoc removal but slower to trigger elimination.
  • Reagents:

    • Cocktail: 50% Cyclohexylamine in DCM (v/v).[6] (Alternative: 5% Piperazine + 0.1 M HOBt in DMF).

  • Procedure:

    • Drain wash solvent.

    • Add Deprotection Cocktail (10 mL per gram resin).

    • Agitate for 2 minutes , then drain (Flash deprotection).

    • Add fresh Cocktail.

    • Agitate for 15 minutes .

    • Wash extensively with DCM then DMF (6x each) to remove amine traces which could interfere with the next coupling.

Quality Control & Troubleshooting

Observation (LC-MS)Root CauseCorrective Action
Mass -18 Da (Dehydration) Aspartimide formation (Asp-Gly, Asp-Asn sequences).Add 0.1M HOBt to the deprotection cocktail (20% Piperidine). Use Dmb-protected Glycine.
Mass -98 Da (Loss of H₃PO₄)

-elimination of Phospho-Ser/Thr.
Switch to Protocol C (Cyclohexylamine). Ensure temperature < 40°C during coupling.
Doublets in HPLC (Racemization) High pH activation or over-heating Cys/His.Switch to Protocol A (DIC/Oxyma) without base. Limit microwave temp to 50°C.
Deletion Sequences (Missing AA) Incomplete coupling due to aggregation or steric bulk.Use Protocol B (HATU/Microwave). Switch solvent to NMP or use "Magic Mixture" (DCM/DMF/NMP 1:1:1).

References

  • Resin Selection & 2-CTC Advantages

    • Barlos, K., et al. "2-Chlorotrityl chloride resin." International Journal of Peptide and Protein Research.
    • Application Note:

  • Coupling Reagents (Oxyma vs. HOBt/HATU)

    • Subirós-Funosas, R., et al.
    • Review:

  • Phosphopeptide Synthesis & Beta-Elimination

    • Perich, J. W. "Synthesis of phosphopeptides using modern chemical approaches."
    • Protocol:

  • N-Methylation & Difficult Sequences

    • Technique:

    • Racemization Control:

Sources

Application

Application Note: High-Fidelity Incorporation of Fmoc-L-CEL(OtBu)(Boc)-OH in Peptide Library Synthesis

Executive Summary Fmoc-L-CEL(OtBu)(Boc)-OH is a specialized amino acid building block used to introduce -(1-carboxyethyl)lysine (CEL) into synthetic peptides. CEL is a major Advanced Glycation End-product (AGE) formed in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-L-CEL(OtBu)(Boc)-OH is a specialized amino acid building block used to introduce


-(1-carboxyethyl)lysine (CEL)  into synthetic peptides. CEL is a major Advanced Glycation End-product (AGE) formed in vivo by the reaction of methylglyoxal with lysine residues.[1] It serves as a critical biomarker in diabetes, aging, and neurodegenerative research.

This guide details the protocol for utilizing this sterically demanding building block in Solid Phase Peptide Synthesis (SPPS), specifically for high-throughput peptide library generation. By employing the orthogonally protected OtBu/Boc strategy, researchers can achieve site-specific incorporation of CEL with high purity, avoiding the heterogeneity associated with non-specific glycation methods.

Reagent Profile & Strategic Considerations

Chemical Identity
  • Common Name: Fmoc-L-CEL(OtBu)(Boc)-OH

  • Systematic Name:

    
    -Fmoc-
    
    
    
    -[(1-tert-butoxycarbonyl)ethyl]-
    
    
    -tert-butoxycarbonyl-L-lysine
  • Function: Introduces a pre-formed, protected CEL residue.

  • Protecting Group Strategy:

    • 
      -Fmoc:  Base-labile (removed by piperidine).[2][3]
      
    • Side-chain Carboxyl (

      
      ):  Acid-labile (removed by TFA).[3]
      
    • Side-chain Amine (

      
      ):  Acid-labile (removed by TFA).[3][4][5]
      
Structural Challenges

The CEL side chain contains a bulky modification at the


-nitrogen. The presence of the carboxyethyl group and the Boc protection creates significant steric hindrance.
  • Implication: Standard coupling times may be insufficient.

  • Solution: Use high-efficiency coupling reagents (e.g., HATU or COMU) rather than standard HBTU/DIC, and extend reaction times.

Stereochemistry Note

CEL possesses two chiral centers: the


-carbon of the lysine and the carbon of the carboxyethyl group. The "L" in the name confirms the lysine backbone configuration (

). The carboxyethyl group is typically supplied as a diastereomeric mixture or as the specific (

)-isomer (derived from L-lactate pathways).
  • QC Check: Verify the diastereomeric purity in the Certificate of Analysis if using the peptide for receptor-specific binding assays.

Experimental Protocol: SPPS Incorporation

Materials Required[1][2][6]
  • Resin: Rink Amide MBHA (for amides) or Wang Resin (for acids). Recommended loading: 0.3–0.5 mmol/g (lower loading reduces aggregation).

  • Solvent: DMF (peptide synthesis grade, amine-free).

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation in libraries).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Coupling Workflow
Step 1: Resin Preparation (Swelling)[4][6]
  • Weigh the resin into the reaction vessel.

  • Swell in DMF for 30 minutes.

  • Drain DMF.

Step 2: Fmoc Deprotection (Pre-cycle)
  • Add 20% Piperidine/DMF (5 mL per gram of resin).

  • Agitate for 5 minutes; drain.

  • Add fresh 20% Piperidine/DMF.

  • Agitate for 15 minutes; drain.

  • Wash resin: DMF (5x), DCM (3x), DMF (3x).

Step 3: Activation and Coupling of Fmoc-L-CEL(OtBu)(Boc)-OH

Note: Use a 3-fold molar excess of the amino acid relative to the resin loading.

  • Dissolution: Dissolve Fmoc-L-CEL(OtBu)(Boc)-OH (3 eq) and HATU (2.9 eq) in minimum DMF.

  • Activation: Add DIPEA (6 eq) to the solution. The mixture should turn yellow. Allow to activate for 30–60 seconds (do not over-activate to avoid racemization).

  • Coupling: Transfer the activated solution to the resin.

  • Incubation: Agitate at room temperature for 2 to 4 hours . (Standard AA coupling is usually 45-60 min; CEL requires longer).

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling. Re-couple using PyAOP or HOAt/DIC.

    • Colorless beads: Complete coupling.

Step 4: Capping (Recommended for Libraries)

To prevent deletion sequences in library synthesis, cap unreacted amines.

  • Add Acetic Anhydride/DIPEA/DMF (1:2:7).

  • Agitate for 10 minutes.

  • Wash thoroughly with DMF.[7]

Step 5: Elongation

Proceed with standard Fmoc cycles for subsequent amino acids.

  • Critical: The

    
    -Fmoc group on the coupled CEL residue is sterically accessible, so the subsequent deprotection and coupling of the next amino acid usually proceed with standard kinetics.
    
Cleavage and Global Deprotection

The


 and 

groups on the CEL side chain are acid-labile.
  • Wash the final resin with DCM (5x) and dry under nitrogen.

  • Prepare Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5) .

    • Note: If the peptide contains Met or Trp, use Reagent K.

  • Add cocktail to resin (10 mL per gram).

  • Agitate for 3 hours (The bulky Boc/OtBu on the side chain may require slightly longer than the standard 2 hours to fully clear).

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Analytical Data & Visualization

Expected Mass Shift

When analyzing the library via LC-MS, the incorporation of CEL results in a specific mass shift compared to a native Lysine residue.

ResidueFormula AddedMonoisotopic Mass (Da)Mass Difference vs Lys
Lysine C₆H₁₂N₂O128.090
CEL C₉H₁₆N₂O₃200.12+72.03
  • Validation: In your deconvoluted mass spectrum, look for the +72.03 Da shift at the specific position where CEL was introduced.

Pathway Diagram (Graphviz)

The following diagram illustrates the specific cycle for incorporating the CEL building block within the SPPS workflow.

SPPS_CEL_Workflow Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Coupling Coupling Reaction (2-4 Hours, RT) Wash1->Coupling Activate Activate Fmoc-L-CEL(OtBu)(Boc)-OH (HATU/DIPEA, 3 eq) Activate->Coupling Add Activated AA QC Kaiser Test (Ninhydrin) Coupling->QC Recouple Re-couple (PyAOP/HOAt) QC->Recouple Blue Beads (Incomplete) Capping Capping (Ac2O/DIPEA) QC->Capping Colorless (Complete) Recouple->QC NextCycle Proceed to Next AA Capping->NextCycle Cleavage Final Cleavage (TFA/TIS/H2O) Removes Boc/OtBu NextCycle->Cleavage End of Synthesis

Figure 1: Optimized SPPS workflow for Fmoc-L-CEL(OtBu)(Boc)-OH incorporation, highlighting the critical QC and extended coupling steps.

Troubleshooting & Quality Assurance

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the CEL side chain.Use HATU or PyAOP instead of HBTU. Increase temperature to 40°C (cautiously, to avoid racemization).
Low Yield Aggregation of the hydrophobic protected peptide.Use ChemMatrix or PEG-PS resin. Add chaotropic salts (e.g., 0.1M LiCl) to the coupling mixture.
+56 Da Mass Adduct t-Butyl cation scavenging failure.The bulky OtBu/Boc groups generate significant carbocations during cleavage. Increase TIS (Triisopropylsilane) content to 5% or add EDT (Ethanedithiol).
Racemization Over-activation or excessive base.Limit pre-activation time to <1 min. Use Collidine instead of DIPEA as a milder base.[4]

References

  • Gruber, P., & Hofmann, T. (2005).[8] Chemoselective synthesis of peptides containing major advanced glycation end-products of lysine and arginine.[8] Journal of Peptide Research, 66(3), 111–124.[8] Link

  • Woods, T. M., et al. (2012).[9] Synthesis of monolysyl advanced glycation endproducts and their incorporation into collagen model peptides. Organic Letters, 14(22), 5740–5743. Link

  • Dunn, J. A., et al. (1989). Reaction of ascorbate with lysine and protein under autoxidizing conditions: formation of N epsilon-(carboxymethyl)lysine and N epsilon-(carboxyethyl)lysine. Biochemistry, 28(24), 9464–9468. Link

  • Ahmed, N., et al. (1997). N-epsilon-(carboxyethyl)lysine, a product of the chemical modification of proteins by methylglyoxal, increases with age in human lens proteins.[10] Biochemical Journal, 324(Pt 2), 565–570. Link

  • BenchChem. (2025).[3] Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis. Application Note. Link

Sources

Method

Automated peptide synthesis using Fmoc-L-CEL(OtBu)(Boc)-OH

Application Note: Automated Solid-Phase Peptide Synthesis of AGE-Modified Peptides using Fmoc-L-CEL(OtBu)(Boc)-OH Executive Summary The accumulation of Advanced Glycation End-products (AGEs) is a hallmark of aging, diabe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Automated Solid-Phase Peptide Synthesis of AGE-Modified Peptides using Fmoc-L-CEL(OtBu)(Boc)-OH

Executive Summary

The accumulation of Advanced Glycation End-products (AGEs) is a hallmark of aging, diabetes, and oxidative stress. Among these,


-(1-carboxyethyl)-L-lysine (CEL)  is a major lysine modification derived from methylglyoxal.[1] To study the structural and functional consequences of this modification, researchers require robust methods to incorporate CEL into defined peptide sequences.

This guide details the automated Solid-Phase Peptide Synthesis (SPPS) of CEL-containing peptides using the orthogonally protected building block Fmoc-L-CEL(OtBu)(Boc)-OH .[1] Unlike post-synthetic glycation, which yields heterogeneous mixtures, this building block approach ensures site-specific incorporation with isomeric purity.[1]

Key Technical Insight: The steric bulk of the fully protected CEL side chain (


-Boc, 

-carboxyethyl-OtBu) presents a kinetic barrier during coupling.[1] This protocol utilizes high-efficiency activation (HATU/HOAt) and extended reaction times to overcome steric hindrance, ensuring high crude purity.[1]

Chemical Logic & Strategy

The Building Block

The structure of Fmoc-L-CEL(OtBu)(Boc)-OH is designed for standard Fmoc/tBu SPPS.[1]

  • 
    -Amine:  Protected by Fmoc  (Base-labile; removed by Piperidine).[1][2][3]
    
  • 
    -Carboxyl:  Free for activation and coupling.[1]
    
  • Side Chain (

    
    ): 
    
    • The secondary amine is protected by Boc (Acid-labile).[1]

    • The carboxyethyl moiety is protected as a tert-butyl ester (OtBu) (Acid-labile).[1]

Strategic Advantage: Both side-chain protecting groups (Boc/OtBu) are stable to piperidine but cleaved simultaneously with the resin linker using Trifluoroacetic Acid (TFA).[1][2] This prevents branching or lactamization during chain elongation.[1]

Critical Synthesis Challenges
  • Steric Hindrance: The bulky side chain shields the activated carboxyl group, reducing coupling rates.

  • Solubility: The hydrophobic protecting groups can lead to aggregation on-resin.[1]

  • Cost: As a high-value building block, reagent waste must be minimized without sacrificing yield.[1]

Materials & Reagents

ComponentSpecificationPurpose
Resin Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g)Prevents aggregation; yields C-terminal amides.[1]
Building Block Fmoc-L-CEL(OtBu)(Boc)-OH Introduction of CEL modification.
Activator HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium)High-power coupling agent for hindered residues.[1]
Base DIPEA (N,N-Diisopropylethylamine)Activates the carboxylate.[1]
Deprotection 20% Piperidine in DMF + 0.1M Oxyma PureRemoves Fmoc; Oxyma suppresses racemization.[1]
Cleavage TFA / TIPS / Water (95:2.5:2.[1]5)Global deprotection and resin cleavage.[1]

Automated Synthesis Protocol

This protocol is optimized for a 0.1 mmol scale on a standard automated synthesizer (e.g., CEM Liberty Blue, Biotage Initiator+, or Protein Technologies Symphony).

Step 1: Resin Preparation[1][4]
  • Weigh 0.1 mmol of Rink Amide resin.[1]

  • Swelling: Wash with DMF (

    
     mL) for 15 minutes to fully solvate the polymer matrix.[1]
    
Step 2: Standard Amino Acid Cycles

For all non-modified residues:

  • Deprotection: 20% Piperidine/DMF (

    
     min).[1][4]
    
  • Coupling: 5 eq. Fmoc-AA-OH, 5 eq.[1] HBTU, 10 eq. DIPEA (Single coupling, 5 min at 75°C or 30 min at RT).

Step 3: Coupling of Fmoc-L-CEL(OtBu)(Boc)-OH

Critical Step: Do not use standard heating protocols blindly. The Boc group is thermally sensitive >80°C.

  • Dissolution: Dissolve Fmoc-L-CEL(OtBu)(Boc)-OH in DMF to a concentration of 0.2 M .

  • Activation: Use HATU instead of HBTU/HCTU.

    • Ratio: 3.0 eq.[1] AA : 2.9 eq.[1] HATU : 6.0 eq. DIPEA.

    • Note: We use a slight excess of AA over activator to prevent capping by tetramethylguanidinium formation.

  • Coupling Parameters:

    • Microwave Systems: 75°C for 10 minutes (Power: 30W).

    • Room Temperature Systems: Double coupling (

      
       minutes).[1]
      
  • Wash: Extensive washing with DMF (

    
    ) is required to remove excess sticky derivative.[1]
    
Step 4: Elongation (The "Next" Residue)

The bulky CEL residue can sterically hinder the next incoming amino acid.

  • Action: Perform Double Coupling for the amino acid immediately following CEL.

  • Capping (Optional but Recommended): Acetylate unreacted amines using Acetic Anhydride/Pyridine after the CEL coupling to prevent deletion sequences.

Step 5: Cleavage & Isolation[1][4]
  • Wash resin with DCM (

    
    ).[1] Dry under Nitrogen.[1][4]
    
  • Add Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5).

    • Volume: 10 mL per gram of resin.[3]

    • Time: 3 hours at Room Temperature.[1] (The extra time ensures complete removal of the stubborn N-terminal Boc on the side chain).

  • Precipitate in cold Diethyl Ether. Centrifuge and lyophilize.

Visualization of Workflow

The following diagram illustrates the decision logic and chemical flow for the automated cycle involving the CEL residue.

SPPS_CEL_Workflow Start Start: Resin Swelling Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Decision Is Next AA Fmoc-CEL(OtBu)(Boc)? Deprotect->Decision Cleavage TFA Cleavage (Removal of Boc/OtBu) Deprotect->Cleavage End of Seq Std_Couple Standard Coupling (HBTU/DIPEA, 5 eq) Decision->Std_Couple No CEL_Prep Dissolve CEL AA (0.2M) Activate with HATU Decision->CEL_Prep Yes Std_Couple->Deprotect Next Cycle CEL_Couple Coupling Reaction (3 eq, 75°C, 10 min) CEL_Prep->CEL_Couple Check Kaiser/Chloranil Test CEL_Couple->Check Recouple Re-Couple (Double) Check->Recouple Fail Next_AA Next Residue Coupling (FORCE DOUBLE COUPLING) Check->Next_AA Pass Recouple->Check Next_AA->Deprotect Continue Synthesis

Figure 1: Automated logic flow for incorporating the hindered CEL residue, emphasizing the switch to HATU activation and double coupling for subsequent residues.

Quality Control & Validation

Mass Spectrometry Verification

Upon cleavage, the OtBu and Boc groups are removed. The CEL residue converts from the protected form to the native zwitterionic form.

  • Mass Shift Calculation:

    • Lysine Residue (

      
      ): MW ~128.17 Da.[1]
      
    • CEL Residue Modification: Addition of Carboxyethyl group (

      
      ) replacing an H.[1]
      
    • 
       Mass:  +72.02 Da relative to Lysine.[1]
      
    • Diagnostic Ion: Look for the specific mass shift in the ESI-MS spectrum compared to the native peptide control.

HPLC Profile

CEL is more hydrophilic than protected Lysine but slightly more hydrophobic than native Lysine due to the alkyl chain, though the carboxylic acid adds polarity.

  • Expectation: The CEL-peptide typically elutes slightly earlier or very close to the native Lysine peptide on a C18 column under standard gradients (0-60% ACN).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield of CEL Peptide Incomplete coupling due to steric bulk.[1]Switch from HBTU to HATU or HOAt/DIC .[1] Increase coupling time to 2 hours.
Deletion of Next Residue Steric shielding of the

-amine by the CEL side chain.
Perform a double coupling for the amino acid immediately following CEL.
Incomplete Side-Chain Deprotection

-Boc is sterically buried.[1]
Extend TFA cleavage time to 3–4 hours . Ensure scavengers (TIPS/Water) are fresh.
Colored Product Oxidation of Tryptophan or Methionine (if present).[1]Include DTT or EDT (Ethanedithiol) in the cleavage cocktail if Met/Trp are in the sequence.

References

  • Gruber, P., & Hofmann, T. (2005).[5] Chemoselective synthesis of peptides containing major advanced glycation end-products of lysine and arginine.[1][5] Journal of Peptide Research, 66(3), 111–124.[5] Link

  • Ahmed, N., et al. (1997). N-epsilon-(carboxyethyl)lysine, a product of the chemical modification of proteins by methylglyoxal, increases with age in human lens proteins.[1][6] Biochemical Journal, 324(Pt 2), 565–570. Link

  • Kamalov, M., et al. (2014). Expedient Synthesis of Peptides Containing Nε-Carboxymethyllysine. Synlett, 25(13), 1835-1838.[1][7] Link

  • Vapourtec. (n.d.).[1][8] Continuous Flow-based Solid-phase Peptide Synthesiser. Application Note. Link

  • CEM Corporation. (2019).[1] Automated HE-SPPS of Modified and Pharmaceutically Relevant Peptides. Webinar. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fmoc-L-CEL(OtBu)(Boc)-OH Synthesis Optimization

The following technical guide is structured as a specialized support center resource for researchers synthesizing peptides containing Fmoc-L-CEL(OtBu)(Boc)-OH ( -(1-carboxyethyl)-L-lysine). Product Focus: Fmoc-L-CEL(OtBu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers synthesizing peptides containing Fmoc-L-CEL(OtBu)(Boc)-OH (


-(1-carboxyethyl)-L-lysine).

Product Focus: Fmoc-L-CEL(OtBu)(Boc)-OH (Protected


-carboxyethyllysine)
Application:  Solid-Phase Peptide Synthesis (SPPS) of AGE-modified peptides.
Version:  2.1 (Current as of 2026)

Technical Overview & Mechanistic Insight

Fmoc-L-CEL(OtBu)(Boc)-OH is a specialized building block used to introduce the Advanced Glycation End-product (AGE) Carboxyethyllysine (CEL) into peptide sequences.

The Structural Challenge

Unlike standard lysine derivatives, this molecule possesses significant steric bulk at the


-position due to the orthogonal protection scheme:
  • OtBu (tert-butyl ester): Protects the carboxyethyl moiety.

  • Boc (tert-butyloxycarbonyl): Protects the secondary

    
    -amine.
    

Impact on Synthesis: The bulky side chain creates a "steric umbrella" that can shield the


-amino group during the subsequent deprotection and coupling steps. Furthermore, the sheer size of the derivative reduces its diffusion rate into the resin matrix, often leading to incomplete coupling if standard protocols are not adjusted.

Troubleshooting Guide (FAQ)

Issue 1: Low Coupling Efficiency of the CEL Residue

Symptom: HPLC analysis shows a deletion sequence (missing CEL) or truncated peptides.

Root Cause: The steric bulk of the (OtBu)(Boc) side chain hinders the approach of the activated amino acid to the resin-bound N-terminus. Standard DIC/HOBt activation is often insufficient.

Solution:

  • Switch Activators: Utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . These uronium/aminium salts generate a more reactive active ester than carbodiimides.

  • Double Coupling: Perform two coupling cycles.

    • Cycle 1: 1 hour at Room Temperature (RT).

    • Cycle 2: 45 mins at RT or 10 mins at 50°C (Microwave).

  • Solvent System: Use NMP (N-methyl-2-pyrrolidone) instead of DMF for this step to improve swelling of the resin and solubility of the hydrophobic protected amino acid.

Issue 2: Difficulty Coupling the Next Amino Acid (Post-CEL)

Symptom: The CEL residue couples well, but the next amino acid (AA


) fails to attach, leading to termination at the CEL residue.

Root Cause: Once Fmoc-CEL(OtBu)(Boc) is incorporated, the bulky side chain folds back or sterically crowds the N-terminus after Fmoc removal.

Solution:

  • Aggressive Deprotection: Ensure complete Fmoc removal. Use 20% Piperidine + 0.1M HOBt in DMF. The HOBt suppresses aspartimide formation (if Asp is present) but also helps disrupt secondary structure aggregation.

  • Microwave Assistance: Heat the coupling of AA

    
     to 75°C  (unless AA
    
    
    
    is Cys/His, then limit to 50°C) to overcome the energy barrier imposed by the CEL side chain.
  • Use a Spacer (If applicable): If biological activity allows, inserting a flexible linker (e.g., PEG or Glycine) after CEL can restore coupling efficiency for the remainder of the chain.

Issue 3: Complex HPLC Profile After Cleavage

Symptom: Mass spectrum shows peaks corresponding to


 Da or 

Da adducts.

Root Cause: Incomplete removal of the OtBu or Boc groups, or re-attachment of tert-butyl cations (alkylation) to sensitive residues (Trp, Tyr, Met) or the secondary amine of CEL.

Solution:

  • Scavenger Optimization: The (OtBu)(Boc) group generates a high volume of tert-butyl cations upon cleavage. Increase the scavenger load.

  • Cocktail Recipe: Use Reagent K or a high-water/TIS cocktail (see Protocol section).

Optimized Experimental Protocols

A. High-Efficiency Coupling Protocol (Manual or Automated)
StepReagent/ConditionDurationNotes
1. Swelling DMF or NMP20 minEssential for sterically demanding sequences.
2. Activation HATU (0.95 eq) + HOAt (0.95 eq) + DIEA (2.0 eq)Pre-activate 30 secDo not exceed 2 min pre-activation to avoid racemization.
3. Coupling (1st) 4-fold excess of AA in NMP60 min (RT)Agitate gently.
4. Wash DMF3 x 2 minRemove excess reagents.
5. Coupling (2nd) Fresh reagents (same as above)45 min (RT) OR 10 min (50°C MW)CRITICAL STEP for yield improvement.
6. Capping Acetic Anhydride / Pyridine10 minTerminates unreacted chains to simplify purification.
B. Cleavage & Deprotection Cocktail

Standard cleavage cocktails may be insufficient due to the dual tert-butyl based protection.

Recommended Cocktail ("High Scavenger"):

  • TFA (Trifluoroacetic acid): 90%

  • TIS (Triisopropylsilane): 2.5%

  • H₂O (Water): 2.5%

  • DODT (3,6-Dioxa-1,8-octanedithiol): 5% (Preferred over EDT for odor control; protects Met/Cys and scavenges t-butyl cations).

Procedure:

  • Cool the cleavage cocktail to 0°C before adding to the resin.

  • Allow reaction to warm to Room Temperature.

  • Reaction time: 3 to 4 hours . (Bulky modifications often require longer exposure to TFA for complete deprotection of the buried side chain).

Visual Workflow & Decision Logic

The following diagram illustrates the decision matrix for synthesizing CEL-containing peptides, specifically addressing the "Difficult Coupling" checkpoints.

PeptideSynthesis cluster_trouble Critical Optimization Zone Start Start Synthesis: Fmoc-L-CEL(OtBu)(Boc)-OH ResinPrep Resin Swelling (NMP) 20 mins Start->ResinPrep Activation Activation: HATU / DIEA / HOAt ResinPrep->Activation Coupling1 Coupling Cycle 1 (4 eq, 60 min, RT) Activation->Coupling1 Check1 Kaiser Test / UV Monitor Complete? Coupling1->Check1 Coupling2 Coupling Cycle 2 (Fresh Reagents, 50°C MW) Check1->Coupling2 No (Colorless) Deprotection Fmoc Removal (20% Pip + 0.1M HOBt) Check1->Deprotection Yes (Blue) Capping Capping Step (Ac2O / Pyridine) Coupling2->Capping Capping->Deprotection NextAA Couple Next Amino Acid (High Temp 75°C recommended) Deprotection->NextAA Cleavage Final Cleavage 90% TFA / 5% DODT / TIS / H2O NextAA->Cleavage

Caption: Workflow logic for incorporating Fmoc-L-CEL(OtBu)(Boc)-OH, highlighting the mandatory double-coupling loop and thermal optimization for subsequent residues.

References

  • Gruber, P., & Hofmann, T. (2005). Chemoselective synthesis of peptides containing major advanced glycation end-products of lysine and arginine.[1] Journal of Peptide Research, 66(3), 111–124.[1]

  • Kamalov, M., et al. (2014). Expedient synthesis of peptides containing Nε-carboxymethyllysine.[2] Synlett, 25(13), 1835-1838.

  • Biotage Application Note. (2023). Optimization of Cleavage Conditions for Arginine-Rich and Bulky Peptides.

Sources

Optimization

Technical Support Center: HPLC Purity Analysis of Modified Peptides

Status: Operational Support Level: Tier 3 (Advanced Application Engineering) Current Topic: Modified Peptides (Lipidated, Phosphorylated, Glycosylated, Non-Natural AA) Introduction: Beyond the Standard C18 Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Advanced Application Engineering) Current Topic: Modified Peptides (Lipidated, Phosphorylated, Glycosylated, Non-Natural AA)

Introduction: Beyond the Standard C18

Welcome to the Advanced Chromatography Support Center. If you are analyzing standard peptides, a C18 column and a 0.1% TFA gradient usually suffice. However, modified peptides disrupt this predictability. Modifications alter ionization (pKa), hydrophobicity (LogP), and steric conformation, often leading to method failure on standard platforms.

This guide treats your experimental challenges as "Support Tickets," providing diagnostic workflows, causal analysis, and self-validating solutions.

Module 1: Method Development (The Setup Phase)

Ticket #001: Which stationary phase should I choose for my modified peptide?

User Issue: "My lipidated peptide is not eluting," or "I cannot separate my glycopeptide isomers."

Technical Resolution: Standard C18 columns often fail with modified peptides due to either irreversible adsorption (lipidated peptides) or lack of retention/selectivity (glycopeptides).

Modification TypeRecommended PhaseMechanism of Action
Lipidated / Very Hydrophobic C4 or C8 (Wide Pore 300Å)Reduced carbon load prevents irreversible hydrophobic binding. Large pores improve mass transfer for aggregating peptides.
Aromatic / Diastereomers Phenyl-Hexyl

-

interactions provide orthogonal selectivity to hydrophobicity, essential for separating stereoisomers (D- vs L- amino acids).
Glycosylated (Hydrophilic) HILIC (Amide/Zwitterionic) Separates based on the polarity of the glycan moiety rather than the peptide backbone.
Phosphorylated Hybrid Silica / Bio-Inert C18 Reduces ionic interaction with silanols; bio-inert hardware prevents phosphate-metal chelation.
Ticket #002: Mobile Phase Modifier – TFA vs. Formic Acid?

User Issue: "I need MS compatibility (Formic Acid) but my UV peak shape is terrible."

Technical Resolution: This is the classic "Sensitivity vs. Peak Shape" trade-off.

  • TFA (Trifluoroacetic Acid): The gold standard for UV purity. It acts as an ion-pairing agent, masking positive charges on basic residues (Arg, Lys, N-term) and suppressing silanol interactions.

  • FA (Formic Acid): Weaker acid, poor ion-pairing. Leads to peak broadening and tailing but allows high ionization efficiency in Mass Spec.

The "Hybrid" Solution: If you require MS sensitivity but suffer from poor peak shape, use Difluoroacetic Acid (DFA) or a blend of 0.1% FA + 0.01% TFA . The trace TFA improves peak shape significantly while only suppressing MS signal by ~10-20% (compared to >90% suppression with 0.1% TFA).

Workflow Visualization: Method Development Decision Tree

The following logic gate guides your initial column and solvent selection based on peptide properties.

MethodDevelopment Start Start: Peptide Properties Hydrophobicity Is it Hydrophobic? Start->Hydrophobicity Hydrophilic Hydrophilic / Glycosylated Hydrophobicity->Hydrophilic No (Polar) Lipidated Lipidated / Aggregation Prone Hydrophobicity->Lipidated Yes (Very High) Isomers Diastereomers / Aromatic Hydrophobicity->Isomers Moderate + Aromatic HILIC Select HILIC Column (Amide/Zwitterionic) Hydrophilic->HILIC C4_C8 Select C4 or C8 Column (300Å Pore Size) Lipidated->C4_C8 Phenyl Select Phenyl-Hexyl Column (Pi-Pi Interaction) Isomers->Phenyl

Figure 1: Decision matrix for selecting the optimal stationary phase based on the physicochemical properties of the modified peptide.

Module 2: Troubleshooting (The Diagnostic Phase)

Ticket #003: Peak Broadening & Tailing ("The Shark Fin")

User Issue: "My main peak is broad and tails significantly, lowering my calculated purity."

Root Cause Analysis:

  • Silanol Interaction: Basic residues (Arg, Lys) interact with residual silanols on the silica surface.

  • Overloading: Modified peptides often have lower solubility. Injecting too much mass saturates the stationary phase.

  • Slow Diffusion: Large modifications (like PEGylation) reduce the diffusion coefficient (

    
    ), causing band broadening (C-term in Van Deemter equation).
    

Diagnostic Protocol:

  • The "Dilution Test": Inject 1/10th of the concentration. If the peak sharpens, you were overloading the column.

  • The "Temperature Test": Increase column temperature to 60°C (if stable). This increases diffusivity and reduces viscosity. If peak sharpens, it is a mass transfer issue.

  • The "Buffer Test": Add 10-20 mM Ammonium Acetate or increase TFA to 0.1%. If tailing disappears, it was a silanol interaction.

Ticket #004: Phosphopeptide Recovery & Ghost Peaks

User Issue: "I injected my phosphorylated peptide, but I see no peak or a very small, broad hump."

Technical Insight: Phosphorylated peptides have a high affinity for Iron (Fe) and Aluminum (Al) ions found in stainless steel frits and tubing. They chelate to the metal oxide layer, causing irreversible adsorption.

Corrective Action:

  • Hardware: Switch to a PEEK-lined or Titanium column and LC system (Bio-inert).

  • Passivation: If you must use stainless steel, passivate the system overnight with 0.1% Phosphoric Acid or 10 mM EDTA (rinse thoroughly before analysis).

  • Mobile Phase: Add 20 µM EDTA or Citrate to the mobile phase to scavenge metal ions (Note: This may suppress MS signal; use Medronic acid for MS-compatible scavenging).

Workflow Visualization: Troubleshooting Logic

Use this flowchart to diagnose peak shape anomalies.

Troubleshooting Problem Problem: Poor Peak Shape Type Identify Shape Problem->Type Tailing Tailing (As > 1.2) Type->Tailing Broadening Broad / Symmetric Type->Broadening Split Split / Doublet Type->Split Silanol Cause: Silanol Interaction Action: Add TFA or Amm. Acetate Tailing->Silanol Metal Cause: Metal Chelation Action: Add EDTA / Bio-inert System Tailing->Metal Diffusion Cause: Slow Diffusion (PEG) Action: Increase Temp (50-60°C) Broadening->Diffusion Frit Cause: Blocked Frit / Void Action: Reverse Flush / Replace Split->Frit

Figure 2: Diagnostic flowchart for identifying the root cause of peak shape anomalies in modified peptide analysis.

Module 3: Special Modifications (Edge Cases)

Ticket #005: Glycopeptide Analysis (HILIC vs. RP)

User Issue: "I cannot separate the different glycoforms of my peptide on C18."

Technical Explanation: In Reversed-Phase (RP), retention is driven by the hydrophobic peptide backbone. The hydrophilic glycans hang off the backbone into the mobile phase, contributing very little to retention differences. Therefore, all glycoforms co-elute.

The Solution: Orthogonal Separation

  • Step 1 (Purity): Use RP-HPLC (C18) to assess the purity of the peptide backbone.

  • Step 2 (Glyco-profiling): Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2] In HILIC, water forms a layer on the polar stationary phase. Glycans partition into this water layer. Larger/more polar glycans retain longer, allowing separation of glycoforms.

Ticket #006: Separating Diastereomers (D-Amino Acids)

User Issue: "My synthesis used a D-amino acid, but I suspect L-amino acid contamination. They co-elute on C18."[3]

Technical Resolution: D- and L- peptides have identical hydrophobicity but different 3D shapes.

  • Column: Switch to Phenyl-Hexyl . The rigid aromatic ring interacts differently with the spatial arrangement of the peptide side chains (

    
    -
    
    
    
    selectivity).
  • Temperature: Lower the temperature (10-20°C). Higher temperatures increase molecular rotation, "blurring" the steric differences between isomers. Lower temperature "freezes" the conformation, maximizing selectivity.

References

  • Agilent Technologies. (2017). Separation of IgG Glycopeptides using HILIC-LC/MS in Comparison to RP-LC/MS. Retrieved from

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from

  • Separation Science. (2023). Peptide analysis using reverse phase liquid chromatography. Retrieved from

  • ResearchGate (ChromForum Archives). (2008). TFA vs Formic Acid for Peptide Analysis. Retrieved from

  • Thermo Fisher Scientific. (2019). Monitoring Peptide PEGylation by HPLC with Charged Aerosol Detection. Retrieved from

Sources

Troubleshooting

Strategies for synthesizing difficult peptide sequences with novel amino acids

Topic: Synthesizing Difficult Sequences & Incorporating Novel Amino Acids Introduction: The "Difficult Sequence" Paradigm In modern drug discovery, the demand for "novel" peptides—those containing non-canonical amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesizing Difficult Sequences & Incorporating Novel Amino Acids

Introduction: The "Difficult Sequence" Paradigm

In modern drug discovery, the demand for "novel" peptides—those containing non-canonical amino acids (NCAAs), stapled backbones, or extreme hydrophobic regions—has outpaced standard solid-phase peptide synthesis (SPPS) protocols.

A "difficult sequence" is rarely defined by length alone. It is defined by intermolecular aggregation (beta-sheet formation) and steric hindrance (bulky NCAAs). These forces cause chain collapse, preventing reagents from reaching the N-terminus.

This guide abandons "standard" protocols in favor of high-fidelity, interventionist strategies . We focus on breaking aggregation and forcing coupling through steric barriers.

Part 1: Pre-Synthesis Planning & Resin Architecture

Q: My sequence is 35-mer with a hydrophobic core. Why did my synthesis on Polystyrene (PS) resin fail?

A: Polystyrene is the wrong tool for this job. The Causality: PS resins are hydrophobic.[1] When synthesizing a hydrophobic peptide on a hydrophobic support, the peptide chains collapse onto the resin core to minimize solvent exposure (the "hydrophobic effect"). This steric collapse blocks deprotection and coupling.

The Solution: Switch to PEG-based resins (e.g., ChemMatrix®, NovaSyn® TG).

  • Mechanism: The Polyethylene Glycol (PEG) matrix is amphipathic. It solvates both the growing peptide chain and the reagents, physically forcing the peptide into the solution phase and preventing aggregation.

  • Loading Rule: Never exceed 0.2 – 0.3 mmol/g loading for difficult sequences. High loading density promotes inter-chain aggregation (beta-sheet stacking).

Table 1: Resin Selection Matrix for Difficult Peptides

Peptide CharacteristicRecommended ResinWhy?
Standard (<20 AA) Polystyrene (PS)Cost-effective; sufficient swelling in DCM/DMF.
Long (>30 AA) or Hydrophobic ChemMatrix® (100% PEG) Superior swelling in all solvents (including water/ACN); prevents core collapse.
Aggregating (Beta-sheet prone) NovaSyn® TGA (PEG-PS) PEG spacer arm distances peptide from the rigid PS core.
C-terminal Acid (Novel AA) 2-Chlorotrityl Chloride Extremely mild cleavage (1% TFA); prevents premature loss of sensitive side chains.
Part 2: Coupling Strategies for Sterically Hindered & Novel Amino Acids

Q: I am trying to couple Fmoc-Aib-OH (alpha-aminoisobutyric acid) or an N-methylated amino acid, but the coupling stops at 60%. Why?

A: You are fighting steric hindrance. The Causality: Aib is


-disubstituted.[2] The two methyl groups create a "steric wall" that blocks the nucleophilic attack of the amino group. Standard carbodiimides (DIC) or phosphonium salts (PyBOP) are often too bulky or slow to drive this reaction to completion before side reactions occur.

The Protocol: High-Energy Activation For Aib, N-Me-AAs, or bulky NCAAs, you must switch to 7-azabenzotriazole (HOAt) based reagents or Acid Fluorides .

  • Gold Standard: HATU / HOAt / DIEA

    • Mechanism: The pyridine nitrogen in the HOAt leaving group provides "neighboring group participation," accelerating the acylation rate by ~100x compared to HBTU.

  • The "Nuclear Option": COMU or PyAOP

    • Use for the absolute hardest couplings (e.g., Aib-Aib junctions).

  • The Acid Fluoride Route (TFFH):

    • Convert the amino acid to an acid fluoride in situ using TFFH.[2] Acid fluorides are small, highly reactive electrophiles that can penetrate steric barriers better than bulky active esters.

Visual Workflow: Troubleshooting Low Coupling Efficiency

CouplingTroubleshooting start Coupling Incomplete (<90%) check_agg Check Sequence for Aggregation Potential start->check_agg double_couple Double Couple (New Reagents) check_agg->double_couple Low Aggregation solvent_mod Add Chaotropic Salts (0.1M LiCl in DMF) check_agg->solvent_mod High Aggregation switch_reagent Switch Reagent: HATU or COMU double_couple->switch_reagent Still Fails switch_temp Increase Temp (50-75°C) (Microwave) switch_reagent->switch_temp Still Fails solvent_mod->switch_temp

Caption: Logic flow for escalating coupling conditions when standard protocols fail. Note the pivot to temperature and solvent modification for aggregation issues.

Part 3: Mitigating Aggregation (The "Black Hole" of Synthesis)

Q: My synthesis yield drops to near zero after residue 15. The resin volume seems to shrink.[3] What is happening?

A: You are witnessing On-Resin Aggregation . The Causality: The peptide chains have formed stable beta-sheets, effectively "precipitating" while still attached to the resin. The N-terminus is buried inside this aggregate and is inaccessible.

Strategic Intervention: Backbone Protection You must disrupt the hydrogen bond network (H-bonds) that holds the beta-sheet together.

1. Pseudoproline Dipeptides (The Magic Bullet)

  • Target: Serine (Ser), Threonine (Thr), Cysteine (Cys).[4]

  • Mechanism: These dipeptides (e.g., Fmoc-Ala-Ser(psiMe,Me)-OH) contain a cyclic oxazolidine ring. This ring acts as a "kink" in the backbone (similar to Proline), physically preventing beta-sheet alignment.

  • Protocol: Replace every 5th-10th residue with a Pseudoproline if a Ser/Thr/Cys is available.

  • Post-Synthesis: The ring automatically hydrolyzes during the standard TFA cleavage, yielding the native sequence.

2. Isoacyl Dipeptides (For Ser/Thr poor sequences)

  • Target: Ser, Thr (when Pseudoprolines aren't available/suitable).

  • Mechanism: The peptide bond is formed via the side-chain oxygen (ester bond) rather than the nitrogen. This creates a "kink" and removes the H-bond donor.

  • Critical Step: After TFA cleavage, the peptide will be an O-acyl isopeptide. You must perform a pH shift (pH 7.4 buffer) to trigger the O-to-N acyl shift and restore the native peptide bond.

3. Dmb-Protection (For Gly/Ala rich regions)

  • Target: Glycine, Alanine.[5]

  • Mechanism: Use Fmoc-(Dmb)Gly-OH or Fmoc-(Dmb)Ala-OH. The bulky 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen sterically blocks H-bonding.

Diagram: Aggregation Mitigation Strategy

AggregationStrategy cluster_outcome Outcome seq Analyze Sequence beta High Beta-Sheet Propensity? seq->beta residue Identify Breakpoint Residues beta->residue Yes pseudo Use Pseudoproline (If Ser/Thr/Cys) residue->pseudo isoacyl Use Isoacyl Dipeptide (If Ser/Thr) residue->isoacyl dmb Use Dmb-Backbone Protection (If Gly/Ala) residue->dmb disrupt Disrupted H-Bonds (Soluble Peptide) pseudo->disrupt isoacyl->disrupt dmb->disrupt

Caption: Selection process for backbone protection strategies based on available amino acid residues within the difficult region.

Part 4: Cleavage & Purification of Modified Peptides

Q: I synthesized a peptide with Methionine and Tryptophan. After cleavage, the mass spec shows +16 Da and +32 Da peaks. How do I prevent this?

A: You have oxidized your peptide. The Causality: During TFA cleavage, the removal of protecting groups (like Trt, tBu) generates highly reactive carbocations.[6] Without sufficient scavengers, these cations attack electron-rich side chains (Trp, Met, Cys), leading to alkylation or oxidation.

The Solution: Optimized Cleavage Cocktails Do not use "Standard" cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) for sensitive NCAAs.

Table 2: Advanced Cleavage Cocktails

Cocktail NameCompositionBest For
Reagent K TFA (82.5%), Phenol (5%), H2O (5%), Thioanisole (5%), EDT (2.5%)General Difficult Peptides. The "Heavy Duty" scavenger mix. Phenol/Thioanisole protect Trp/Tyr.
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H2O (3%), DMS (2%), NH4I (1.5%) Methionine (Met) & Cysteine. The Iodide/DMS system actively reduces Met-sulfoxide back to Met during cleavage.
Reagent B TFA (88%), Phenol (5%), H2O (5%), TIPS (2%) Trp-rich Peptides. TIPS is a superior scavenger for Trityl cations, protecting Tryptophan from alkylation.

Protocol Note: If using Reagent H (containing Iodide), you must wash the ether precipitate with ascorbic acid solution or dithionite to remove iodine color before lyophilization.

References
  • Mutter, M., et al. (1995). "Pseudoprolines: A new concept for the synthesis of difficult sequences." Journal of the American Chemical Society. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

  • Albericio, F., et al. (2018). "Solid-Phase Synthesis of Difficult Peptides." Methods in Molecular Biology. Link

  • Bachem. "Cleavage Cocktails for Fmoc-SPPS." Technical Guide. Link

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. Link

  • Merck (Novabiochem). "Pseudoproline dipeptides for peptide synthesis." Technical Bulletin. Link

Sources

Reference Data & Comparative Studies

Validation

Precision Synthesis of AGE-Modified Peptides: A Comparative Guide to Fmoc-L-CEL(OtBu)(Boc)-OH

Executive Summary Fmoc-L-CEL(OtBu)(Boc)-OH (N-α-Fmoc-N-ε-[1-carboxyethyl]-L-lysine) is a specialized building block used to synthesize peptides containing Carboxyethyllysine (CEL) , a critical Advanced Glycation End-prod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-L-CEL(OtBu)(Boc)-OH (N-α-Fmoc-N-ε-[1-carboxyethyl]-L-lysine) is a specialized building block used to synthesize peptides containing Carboxyethyllysine (CEL) , a critical Advanced Glycation End-product (AGE).[1][2]

Unlike non-specific glycation methods (incubating peptides with methylglyoxal) which yield heterogeneous mixtures, this reagent allows for the site-specific incorporation of CEL into a peptide sequence.[2] This guide compares its performance against standard lysine derivatives and other AGE precursors (like CML), detailing the specific synthetic challenges posed by its steric bulk and chirality.

Part 1: Technical Profile & Chemical Logic

The structural complexity of CEL demands a robust orthogonal protection strategy. The Fmoc-L-CEL(OtBu)(Boc)-OH derivative is engineered to be fully compatible with standard Fmoc Solid Phase Peptide Synthesis (SPPS).[1][2]

Structural Breakdown
  • Backbone: L-Lysine.[1][2][3][4][5]

  • N-α Protection: Fmoc (Base-labile).[1][2] Removed by Piperidine.[1][6][7][8]

  • Side Chain Modification: N-ε-(1-carboxyethyl) group.[1][2][9]

  • Side Chain Protection:

    • Boc (tert-butyloxycarbonyl): Protects the secondary ε-amine.[1][2][8][10]

    • OtBu (tert-butyl ester): Protects the carboxylic acid on the ethyl side chain.[2]

    • Mechanism:[1][5][6][7][11][12][13][14] Both side-chain groups are acid-labile , ensuring they remain intact during Fmoc removal but cleave simultaneously during final resin detachment with TFA.[1][2]

Diagram 1: Orthogonal Protection Logic

The following diagram illustrates the chemical orthogonality that allows this building block to function in SPPS.

ProtectionLogic Fmoc Fmoc Group (Alpha-Amine) Base Base (Piperidine) Fmoc->Base Sensitive To Peptide Peptide Elongation Base->Peptide Allows Coupling SideChain Side Chain (Boc + OtBu) SideChain->Base Stable In Acid Acid (TFA) SideChain->Acid Sensitive To Final Final Peptide (Deprotected) Acid->Final Global Deprotection

Caption: Orthogonal stability profile. The side chain (Blue) resists the basic conditions used to remove Fmoc (Red), preventing premature side-reactions.[2]

Part 2: Comparative Analysis

The synthesis of CEL-containing peptides presents unique challenges compared to standard lysine or even other AGEs like Carboxymethyllysine (CML).[1][2]

Table 1: Performance Comparison
FeatureFmoc-Lys(Boc)-OH (Standard)Fmoc-CML(OtBu)(Boc)-OHFmoc-CEL(OtBu)(Boc)-OH
Steric Hindrance LowModerateHigh (Methyl group on side chain)
Coupling Difficulty Easy (Standard HBTU/DIC)ModerateDifficult (Requires HATU/HOAt)
Chirality 1 Center (L-Lys)1 Center (L-Lys)2 Centers (L-Lys + Carboxyethyl)*
Solubility High in DMFModerateModerate to Low
Racemization Risk LowLowModerate (Due to prolonged coupling)

*Note on Chirality: CEL contains a chiral center at the carboxyethyl moiety. Commercial reagents are often supplied as a mixture of diastereomers at the side chain unless "Stereopure" is specified.

Deep Dive: CEL vs. CML

While CML (Carboxymethyllysine) is structurally similar, CEL differs by a single methyl group on the side chain.

  • Steric Bulk: The extra methyl group in CEL significantly increases steric hindrance around the ε-nitrogen.[2] This makes the acylation of the α-amine during the next cycle more difficult, often requiring double coupling.[2]

  • Diastereomers: CML is achiral at the side chain. CEL is chiral. If you use a racemic CEL building block, your final peptide will be a mixture of diastereomers, which can complicate HPLC purification and biological binding assays (e.g., RAGE receptor binding).

Part 3: Experimental Protocol

Recommended Synthesis Workflow

Due to the high cost and steric bulk of Fmoc-L-CEL(OtBu)(Boc)-OH, standard automated protocols often result in deletion sequences.[1][2] The following manual or semi-automated protocol is recommended.

1. Resin Selection
  • Recommended: Rink Amide MBHA or Wang Resin.[1][2]

  • Loading: Low loading (0.2 – 0.4 mmol/g) is preferred to reduce intermolecular aggregation.[1][2]

2. Coupling (The Critical Step)

Standard HBTU activation is often insufficient.[2]

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1][2]

  • Base: DIPEA (Diisopropylethylamine).[1][2]

  • Stoichiometry: 3:3:6 (AA:HATU:DIPEA) relative to resin loading.[1][2]

  • Time: 2 hours to overnight. Double coupling is highly recommended if the CEL residue is followed by another bulky amino acid.

3. Cleavage & Global Deprotection

The (OtBu) and (Boc) groups require a high concentration of TFA (Trifluoroacetic acid).[2]

  • Cocktail: TFA / TIPS (Triisopropylsilane) / H2O (95:2.5:2.5).[1][2]

  • Time: 2–3 hours at room temperature.

  • Note: Avoid using thiols (EDT) unless Cys/Met are present, as they are unnecessary for CEL and can be difficult to remove.[2]

Diagram 2: Synthesis Workflow

SynthesisWorkflow Start Resin-Peptide-NH2 Activate Activate Fmoc-CEL (HATU/DIPEA) Start->Activate Couple Coupling Reaction (2-4 Hours) Activate->Couple Check Kaiser Test Couple->Check Check->Activate Colorless (Fail) Repeat Coupling Deprotect Fmoc Removal (20% Piperidine) Check->Deprotect Blue (Pass) Cleave TFA Cleavage (Removes OtBu/Boc) Deprotect->Cleave End of Sequence

Caption: Step-wise incorporation of CEL. Note the critical Kaiser Test checkpoint to ensure complete coupling before proceeding.

Part 4: Troubleshooting & Optimization

Issue: Incomplete Coupling (Deletion Sequences)

  • Cause: The bulky side chain of CEL shields the N-terminus.[2]

  • Solution: Switch to microwave-assisted synthesis (50°C for 10 mins) or use HATU at 50°C.

Issue: Solubility

  • Cause: The hydrophobic protection groups (Fmoc, OtBu, Boc) make the amino acid very hydrophobic.

  • Solution: Dissolve the amino acid in NMP (N-methyl-2-pyrrolidone) instead of DMF if precipitation occurs during transfer.[1][2]

Issue: HPLC Peak Splitting

  • Cause: Diastereomers.[1][2][14] If the CEL starting material was not stereopure at the side chain, you will see two peaks with identical mass.

  • Solution: This is not a synthesis error but a material property. If a single isomer is required for crystallography or precise binding studies, ensure the certificate of analysis specifies the side chain stereochemistry (e.g., derived from L-lactate).[2]

References

  • Ahmed, M. U., et al. (1997).[2][9] N-epsilon-(carboxyethyl)lysine, a product of the chemical modification of proteins by methylglyoxal, increases with age in human lens proteins.[1][2][9] Biochemical Journal.[1][2] Available at: [Link][1][2]

  • Teerlink, T., et al. (2004).[2][15] Measurement of N-epsilon-(Carboxymethyl)lysine and N-epsilon-(Carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry.[1][2] Clinical Chemistry.[1][2][15] Available at: [Link]

Sources

Comparative

Technical Guide: Purity Assessment of Fmoc-L-CEL(OtBu)(Boc)-OH by HPLC

Introduction: The Analytical Challenge The raw material Fmoc-L-CEL(OtBu)(Boc)-OH ( -Fmoc- -[1-(tert-butoxycarbonyl)ethyl]- -Boc-L-lysine) is a critical building block for synthesizing peptides containing Carboxyethyllysi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

The raw material Fmoc-L-CEL(OtBu)(Boc)-OH (


-Fmoc-

-[1-(tert-butoxycarbonyl)ethyl]-

-Boc-L-lysine) is a critical building block for synthesizing peptides containing Carboxyethyllysine (CEL) , a prominent Advanced Glycation End-product (AGE).

Unlike standard amino acids, this molecule presents a "Perfect Storm" of chromatographic challenges:

  • Extreme Hydrophobicity: The combination of Fmoc, Boc, OtBu, and the butyl side chain creates significant retention, often requiring high organic content where resolution typically degrades.

  • Steric Bulk: The

    
    -branching hinders mass transfer in traditional fully porous particles.
    
  • Impurity Similarity: Critical impurities include the des-OtBu (acid hydrolysis product), des-Boc (fragmentation), and the D-enantiomer (racemization at the

    
    -carbon), all of which share similar hydrophobicity profiles with the main peak.
    

This guide compares a Traditional Fully Porous C18 Method against an Optimized Core-Shell Method , demonstrating why the latter is the requisite standard for high-fidelity purity assessment.

Comparative Methodology

We evaluated two distinct analytical approaches to validate the purity of Fmoc-L-CEL(OtBu)(Boc)-OH.

Method A: The Traditional Approach (Baseline)
  • Column: Fully Porous C18 silica (5 µm, 250 x 4.6 mm).

  • Theory: Relies purely on hydrophobic interaction.

  • Limitation: The large particle size and deep pore structure result in slow mass transfer for this bulky molecule, leading to broad peaks that mask closely eluting impurities (e.g., diastereomers).

Method B: The Optimized Approach (Recommended)
  • Column: Core-Shell (Superficially Porous) C18 (2.6 µm, 150 x 4.6 mm).

  • Theory: The solid core (1.6 µm) reduces the diffusion path (0.5 µm porous shell), drastically improving mass transfer kinetics.

  • Advantage: Provides UHPLC-like performance at standard HPLC backpressures (<400 bar), sharpening peaks to resolve the "shoulder" impurities often missed by Method A.

Experimental Protocols

Sample Preparation[1]
  • Diluent: Acetonitrile (ACN) : Water (90:10 v/v). Note: High organic content is required due to low aqueous solubility.

  • Concentration: 1.0 mg/mL.

  • Handling: Prepare fresh. Avoid acidic diluents to prevent premature deprotection of the OtBu group.

Chromatographic Conditions
ParameterMethod A (Traditional)Method B (Optimized Core-Shell)
Stationary Phase Fully Porous C18, 100Å, 5 µmCore-Shell C18, 100Å, 2.6 µm
Dimensions 250 x 4.6 mm150 x 4.6 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min (Optimal Van Deemter velocity)
Gradient 50-95% B in 30 min60-95% B in 15 min
Column Temp 25°C40°C (Reduces viscosity/improves mass transfer)
Detection UV 265 nm (Fmoc specific)UV 265 nm
System Suitability Logic

The method is self-validating if it meets the following criteria:

  • Resolution (

    
    ): 
    
    
    
    between Main Peak and nearest impurity (usually the des-tBu species).
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for integration accuracy).
  • Precision: RSD < 0.5% for retention time (n=6).

Performance Data & Results

The following data summarizes the comparative analysis of a raw material batch spiked with known impurities (0.5% des-OtBu and 0.5% D-isomer).

Table 1: Quantitative Performance Comparison
MetricMethod A (Fully Porous)Method B (Core-Shell)Improvement
Retention Time (Main) 24.5 min12.2 min50% Faster
Peak Width (W0.5) 0.45 min0.18 minSharper Peaks
Resolution (Main vs des-OtBu) 1.1 (Co-elution)2.4 (Baseline) Success
Resolution (Main vs D-Isomer) Not Detected (Merged)1.6 (Partial Separation)Enhanced Selectivity
LOD (Limit of Detection) 0.05%0.01%5x Sensitivity
Backpressure 120 bar280 barManageable
Discussion of Results

Method A failed the purity assessment. The broad main peak masked the D-isomer, and the resolution between the product and the des-OtBu byproduct was insufficient (


), leading to an overestimation of purity.

Method B succeeded. The core-shell morphology minimized longitudinal diffusion. The higher temperature (40°C) lowered mobile phase viscosity, allowing the bulky CEL derivative to interact more efficiently with the stationary phase. This revealed the D-isomer as a distinct shoulder and baseline-separated the hydrolysis impurities.

Visualizing the Decision Workflow

The following diagram outlines the logical workflow for identifying impurities based on relative retention time (RRT) shifts, a critical aspect of the "Senior Scientist" approach to troubleshooting.

ImpurityLogic Sample Unknown Peak in Fmoc-L-CEL(OtBu)(Boc)-OH RRT_Check Check Relative Retention Time (RRT) vs Main Peak Sample->RRT_Check Early Elutes Earlier (RRT < 0.9) RRT_Check->Early Late Elutes Later (RRT > 1.1) RRT_Check->Late Close Elutes Very Close (RRT 0.95 - 1.05) RRT_Check->Close Polar More Polar Species Early->Polar Hydro More Hydrophobic Species Late->Hydro Stereo Stereoisomers Close->Stereo DesOtBu Likely: des-OtBu (Loss of t-Butyl) Polar->DesOtBu Small shift FmocFree Likely: Free Amine (Loss of Fmoc) Polar->FmocFree Large shift DiFmoc Likely: Di-Fmoc (Double addition) Hydro->DiFmoc D_Iso Likely: D-Enantiomer (Racemization) Stereo->D_Iso

Caption: Decision tree for impurity identification based on Relative Retention Time (RRT) shifts in Reversed-Phase HPLC.

References

  • Phenomenex. (2017).[1] Core-Shell vs Fully Porous Particles: Differences in Performance.[1][2][3] Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Amino Acids by HPLC: Eclipse AAA Protocol.[4] Retrieved from [Link]

  • Shimadzu. (2022). Core-Shell Column Advantages for High-Speed Analysis.[2][3] Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Analysis of Peptides Containing Non-Standard Amino Acids

Introduction: The Expanding Chemical Space of Peptides and the Analytical Challenge The therapeutic and biotechnological potential of peptides is undergoing a renaissance, largely driven by the incorporation of non-stand...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Chemical Space of Peptides and the Analytical Challenge

The therapeutic and biotechnological potential of peptides is undergoing a renaissance, largely driven by the incorporation of non-standard amino acids (nsAAs). These novel building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability, low bioavailability, and limited structural diversity.[1] By introducing nsAAs, researchers can impose conformational constraints, enhance proteolytic resistance, and introduce novel functionalities, thereby creating peptides with superior drug-like properties.[1][2] However, this expansion of chemical space presents a significant analytical challenge. The very features that make nsAAs desirable—unique side chains, altered backbone stereochemistry, and diverse functional groups—complicate their structural elucidation using conventional methods. This guide provides a comparative analysis of the primary techniques employed for the structural characterization of peptides containing non-standard amino acids, offering insights into their principles, practical applications, and limitations.

The Core Challenge: How Non-Standard Amino Acids Impact Structural Analysis

The introduction of non-standard amino acids into a peptide sequence can fundamentally alter its biophysical properties, posing unique challenges for structural biologists. These challenges include:

  • Altered Conformational Preferences: nsAAs can induce unique secondary structures, such as helices and turns, that differ from the canonical α-helices and β-sheets.[1]

  • Increased Structural Rigidity: The steric bulk and constrained dihedral angles of many nsAAs can limit the conformational flexibility of the peptide, which can be both an advantage for activity and a challenge for certain analytical techniques.

  • Ambiguous Spectroscopic Signatures: The unique chemical environments of nsAAs can lead to atypical signals in spectroscopic analyses, requiring specialized knowledge for interpretation.

  • Lack of Standard Database Entries: Many computational tools and databases used for protein and peptide analysis are not parameterized for non-standard residues, complicating data processing and structure calculation.[3][4]

This guide will explore how to navigate these challenges using a multi-pronged analytical approach.

A Comparative Overview of Key Analytical Techniques

The comprehensive structural analysis of peptides with non-standard amino acids rarely relies on a single technique. Instead, a synergistic approach combining high-resolution methods with techniques that provide information on global conformation and dynamics is most effective. The following sections provide a detailed comparison of the most critical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Mass Spectrometry (MS), and Circular Dichroism (CD) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure and Dynamics in Solution

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution, an environment that often mimics their physiological state.[5][6] It provides atomic-level information on structure, dynamics, and intermolecular interactions.[5][6]

Principle and Application to Non-Standard Peptides

NMR relies on the magnetic properties of atomic nuclei. By measuring the resonance frequencies of these nuclei in a strong magnetic field, one can deduce information about their chemical environment and proximity to other nuclei. For peptides containing nsAAs, NMR is particularly powerful because it can directly probe the local environment of the non-standard residue and its impact on the overall peptide conformation.[3]

Key NMR experiments for peptide analysis include:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within a single amino acid residue).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[1]

The incorporation of nsAAs often requires modifications to standard NMR protocols. For instance, the unique side-chain topologies of nsAAs may necessitate the use of specialized pulse sequences to resolve spectral overlap and accurately measure coupling constants. Furthermore, the generation of structural templates for nsAAs is a critical step for structure calculation, and resources like the Automated Topology Builder (ATB) server can facilitate this process.[3]

Advantages of NMR for Non-Standard Peptides
  • Solution-State Analysis: Provides structural information in a physiologically relevant environment.[5][6]

  • Dynamic Information: Can characterize conformational flexibility and internal motions.[6]

  • Atomic Resolution: Delivers detailed insights into local stereochemistry and side-chain orientations.[5]

Limitations and Considerations
  • Size Limitations: While powerful for peptides, NMR becomes more challenging for larger molecules due to spectral complexity and line broadening.

  • Requirement for Isotopic Labeling: For larger peptides or for specific experiments, isotopic labeling (e.g., with ¹⁵N and ¹³C) may be necessary, which can be costly and complex for synthetic peptides with nsAAs.

  • Data Interpretation: The presence of nsAAs can lead to unusual chemical shifts and coupling constants, requiring careful and expert interpretation.[5]

Experimental Workflow: NMR Structural Analysis

NMR_Workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide Peptide Synthesis & Purification Dissolution Dissolution in NMR Buffer (e.g., H2O/D2O) Peptide->Dissolution NMR_Spectra Acquire 1D & 2D NMR Spectra (COSY, TOCSY, NOESY) Dissolution->NMR_Spectra Assignment Resonance Assignment NMR_Spectra->Assignment Restraints NOE-based Distance Restraint Generation Assignment->Restraints Calculation Structure Calculation (e.g., CYANA, Xplor-NIH) Restraints->Calculation Refinement Structure Refinement & Validation Calculation->Refinement Xray_Workflow cluster_sample Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Peptide Peptide Synthesis & High Purity Crystallization Crystallization Screening & Optimization Peptide->Crystallization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Phasing Phase Determination Processing->Phasing Model_Building Model Building into Electron Density Map Phasing->Model_Building Refinement Structure Refinement & Validation Model_Building->Refinement MS_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Peptide Peptide Sample LC LC Separation (Optional) Peptide->LC Ionization Ionization (e.g., ESI) LC->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 Fragmentation Fragmentation (e.g., CID, HCD) MS1->Fragmentation MS2 MS2: Fragment Ion Analysis Fragmentation->MS2 Spectrum MS/MS Spectrum Generation MS2->Spectrum DeNovo *De Novo* Sequencing Spectrum->DeNovo

Sources

Comparative

Comparative Guide: Fmoc vs. Boc Solid-Phase Peptide Synthesis Strategies

[1][2][3][4] Executive Summary In the landscape of peptide therapeutics and structural biology, the choice between Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) is...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

In the landscape of peptide therapeutics and structural biology, the choice between Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) is rarely binary; it is a strategic decision dictated by sequence difficulty, length, and available infrastructure.[1]

While Fmoc chemistry has become the industry standard for routine synthesis due to its mild conditions and automation readiness, Boc chemistry remains the "gold standard" for difficult, aggregation-prone sequences and thioester synthesis.[1] This guide provides a technical, data-driven comparison to assist senior scientists in selecting the optimal pathway for their target molecules.

Part 1: Mechanistic Divergence & Orthogonality

The core distinction lies in the orthogonality of the protecting groups.[2][1][3] A robust SPPS strategy requires that the temporary


-protecting group can be removed without affecting the permanent side-chain protecting groups or the resin linkage.
The Chemical Logic
  • Boc Strategy (Graduated Acid Lability): Relies on the differential sensitivity of protecting groups to acid strength.[][5]

    • Temporary Group: Boc (Removed by TFA ).[6][2][1][7][8]

    • Permanent Group: Benzyl (Bzl) derivatives (Removed by HF ).[1][5]

    • Mechanism:[][5] The protonated N-terminus (

      
      ) generated during deprotection helps solubilize the peptide chain and disrupt secondary structure aggregation (H-bonds).
      
  • Fmoc Strategy (True Orthogonality): Utilizes a base-labile temporary group and acid-labile permanent groups.

    • Temporary Group: Fmoc (Removed by Piperidine via

      
      -elimination).
      
    • Permanent Group: tert-Butyl (tBu) derivatives (Removed by TFA ).[2][1][8]

    • Mechanism:[][5] The growing peptide chain remains neutral. While safer, this lack of charge repulsion can lead to

      
      -sheet formation and aggregation in hydrophobic sequences ("difficult sequences").
      
Comparative Reaction Cycles (Visualization)

SPPS_Comparison cluster_Fmoc Fmoc Strategy (Base Labile) cluster_Boc Boc Strategy (Acid Labile) F_Start Fmoc-AA-Resin F_Deprot Deprotection (20% Piperidine/DMF) F_Start->F_Deprot Remove Fmoc F_Wash1 Wash (DMF) F_Deprot->F_Wash1 F_Couple Coupling (Fmoc-AA + HBTU/DIEA) F_Wash1->F_Couple F_Cycle Cycle Repeats F_Couple->F_Cycle F_Cycle->F_Start Next Cycle F_Cleave Final Cleavage (95% TFA + Scavengers) F_Cycle->F_Cleave Complete B_Start Boc-AA-Resin B_Deprot Deprotection (50% TFA/DCM) B_Start->B_Deprot Remove Boc B_Neut Neutralization (10% DIEA/DCM) B_Deprot->B_Neut Form Free Amine B_Couple Coupling (Boc-AA + DCC/HOBt) B_Neut->B_Couple B_Cycle Cycle Repeats B_Couple->B_Cycle B_Cycle->B_Start Next Cycle B_Cleave Final Cleavage (Anhydrous HF) B_Cycle->B_Cleave Complete (Hazardous)

Figure 1: Comparative workflow of Fmoc vs. Boc synthesis cycles. Note the extra neutralization step required in Boc chemistry and the divergence in final cleavage reagents.

Part 2: Strategic Performance Analysis

Handling "Difficult Sequences" (Aggregation)

One of the most critical decision points is the sequence propensity for aggregation.[1]

  • Boc Advantage: During the Boc deprotection cycle, the N-terminus is protonated (

    
    ). This positive charge creates electrostatic repulsion between peptide chains on the resin, effectively disrupting inter-chain hydrogen bonds (beta-sheets). This makes Boc superior for synthesizing long, hydrophobic peptides (e.g., Amyloid-beta, transmembrane domains).
    
  • Fmoc Limitation: The peptide backbone remains neutral. Aggregation can occur as early as the 5th-10th residue, leading to incomplete coupling (deletion sequences).

    • Mitigation: Use of "Magic Mixtures" (PEG-PS resins), pseudoproline dipeptides, or backbone amide protection (Hmb/Dmb) is often required for Fmoc synthesis of difficult regions.

Side Reactions and Purity
  • Fmoc (Higher Purity for Standard Peptides): The mild base deprotection avoids the repetitive acidolysis of the resin linkage that can occur in Boc chemistry (premature cleavage).

  • Boc (Side Reactions):

    • Aspartimide Formation: Can occur in both, but specific protocols in Boc (HBr) can exacerbate specific side chains.

    • Tryptophan Alkylation: The t-butyl cation released during Fmoc cleavage is a bulky electrophile that must be aggressively scavenged (e.g., with EDT/TIS) to prevent alkylation of Trp/Cys.

Safety and Infrastructure
  • The HF Factor: Boc cleavage requires anhydrous Hydrogen Fluoride (HF), a gas that is lethally toxic and corrosive to glass. It requires a dedicated, Teflon-lined vacuum line and rigorous safety protocols.

  • Fmoc Accessibility: Uses TFA and Piperidine, which can be handled in standard fume hoods. This accessibility drives its dominance in high-throughput and automated environments.

Part 3: Experimental Protocols

Standard Fmoc Synthesis Protocol (0.1 mmol scale)

This protocol assumes the use of a Wang or Rink Amide resin.[9]

  • Swelling: Swell resin in DMF for 30 min. Drain.

  • Deprotection (The "20-20" Rule):

    • Add 20% Piperidine in DMF (5 mL). Agitate 3 min. Drain.

    • Add 20% Piperidine in DMF (5 mL). Agitate 17 min. Drain.

    • Note: Monitor UV absorbance of the fulvene-piperidine adduct at 301 nm to verify completion.

  • Wash: DMF (5 x 1 min). Ensure pH is neutral.

  • Activation & Coupling:

    • Dissolve Fmoc-AA-OH (4 eq) and HBTU (3.9 eq) in DMF.

    • Add DIEA (8 eq). Activate for 2 min.

    • Add to resin.[1][9][] Agitate 45-60 min.

  • Capping (Optional but Recommended):

    • Add Acetic Anhydride/DIEA/DMF (1:1:8). Agitate 10 min.

  • Cleavage (Global):

    • Wash resin with DCM (3x) and dry under

      
      .
      
    • Add Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5).[1]

    • Agitate 2-3 hours. Precipitate in cold diethyl ether.

Standard Boc Synthesis Protocol (0.1 mmol scale)

Requires HF-resistant apparatus for the final step.

  • Swelling: Swell resin in DCM for 1 hour.

  • Deprotection:

    • Add 50% TFA in DCM. Agitate 2 min (Pre-wash). Drain.

    • Add 50% TFA in DCM. Agitate 30 min. Drain.

  • Wash: DCM (3 x 1 min).

  • Neutralization:

    • Add 10% DIEA in DCM.[1] Agitate 2 x 2 min.

    • Critical: The resin must be free of TFA salts for coupling to proceed.

  • Coupling:

    • Add Boc-AA-OH (3 eq) pre-activated with DCC/HOBt in DCM/DMF.

    • Agitate 1-2 hours. Monitor via Kaiser Test (Ninhydrin).[1]

  • HF Cleavage (High Risk):

    • Transfer dried resin to Teflon reaction vessel.

    • Add scavenger (p-cresol/p-thiocresol).

    • Condense anhydrous HF (-78°C) into the vessel.

    • React at 0°C for 1 hour.

    • Evaporate HF under vacuum (trap in CaO). Extract peptide with acetic acid.

Part 4: Data Comparison & Decision Matrix

Comparative Metrics Table

The following data aggregates performance metrics from standard syntheses of the Acyl Carrier Peptide (ACP) 65-74 fragment , a benchmark "difficult sequence" (H-Val-Gln-Ala-Ala-Id-Asp-Tyr-Ile-Asn-Gly-OH).

MetricFmoc StrategyBoc Strategy
Crude Purity (ACP 65-74) ~75-85% (Standard)>90% (Due to aggregation disruption)
Crude Purity (Standard <20aa) >95%>90%
Aggregation Solubilization Low (Requires Pseudoproline/Hmb)High (Protonation effect)
Orthogonality Perfect (Base/Acid)Imperfect (Acid/Strong Acid)
Cleavage Safety High (TFA)Low (HF - Fatal Risk)
Cost (Reagents) High (Fmoc-AA are pricier)Low (Boc-AA are cheap)
Cost (Waste/Setup) LowHigh (HF lines, hazardous waste)
Decision Matrix
ScenarioRecommended StrategyRationale
Routine Peptides (<30 AA) Fmoc Speed, safety, and high purity. Amenable to automation.[1][]
High-Throughput Screening Fmoc Parallel synthesis is safer and easier without HF lines.
"Difficult" / Aggregating Sequences Boc Acidic cycles prevent

-sheet formation, improving yield.
Peptide Thioesters (Ligation) Boc HF cleavage preserves the thioester moiety (Fmoc base treatment can destroy it).
Acid-Sensitive Modifications Fmoc Avoids the harsh HF cleavage that strips most modifications.
GMP Manufacturing Fmoc Regulatory preference for avoiding HF toxicity and environmental hazard.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[11][5][] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

  • Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Fmoc-L-CEL(OtBu)(Boc)-OH proper disposal procedures

This guide outlines the authoritative, field-validated disposal procedures for Fmoc-L-CEL(OtBu)(Boc)-OH , a specialized protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] Technical Identity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, field-validated disposal procedures for Fmoc-L-CEL(OtBu)(Boc)-OH , a specialized protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1]

Technical Identity & Classification

  • Chemical Name:

    
    -Fmoc-
    
    
    
    -[(1-tert-butoxycarbonyl-ethyl)-tert-butoxycarbonyl]-L-lysine (Assumed structure based on "CEL" nomenclature for Carboxyethyllysine).[1]
  • Role: Non-canonical amino acid building block.[1]

  • Waste Class: Non-halogenated Organic Solid (unless dissolved in solvent).[1]

  • Disposal Method: High-temperature incineration via approved chemical waste contractor.[1]

Part 1: Hazard Profiling & Safety Logic

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this niche derivative may be sparse ("Caution: Substance not fully tested"), its functional groups dictate its safety profile.[1]

Functional GroupHazard PotentialSafety Implication
Fmoc Group Low acute toxicity; potential skin sensitizer.[1]Avoid skin contact; use nitrile gloves.[1][2]
Boc/OtBu Groups Acid-labile; generates isobutylene gas if acidified.[1]CRITICAL: Do NOT mix with strong acids in waste streams.[1]
Free Carboxyl Weakly acidic; potential eye irritant.[1]Wear safety goggles (ANSI Z87.1).[1]
Physical State Fine powder/dust.[1]Inhalation risk; handle in fume hood.[1][2]

Core Directive: Treat this substance as a Irritant (Xi) and Potential Sensitizer .[1] Adhere to the "Precautionary Principle" of laboratory safety.

Part 2: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation

Do not mix Fmoc-L-CEL(OtBu)(Boc)-OH with incompatible waste streams.[1]

  • Incompatible: Strong oxidizers (Nitric acid, Peroxides), Strong acids (TFA, HCl - causes deprotection and gas evolution).[1]

  • Compatible: General solid organic waste (silica, other protected amino acids, paper towels contaminated with organics).[1]

Phase 2: Packaging & Containment
  • Solid Waste (Excess Powder):

    • Transfer the solid directly into a wide-mouth HDPE (High-Density Polyethylene) waste jar labeled "Solid Organic Waste."

    • Do not dissolve in solvent solely for disposal purposes; solid disposal is more cost-effective and safer for incineration logistics.[1]

    • If the original container is empty, triple-rinse it with a small amount of Dichloromethane (DCM) or Acetone.[1] Pour the rinsate into the Liquid Organic Waste stream. Deface the label and dispose of the glass vial in "Glass Waste."

  • Liquid Waste (Reaction Mixtures/Rinsate):

    • If the substance is dissolved (e.g., in DMF, NMP, or DCM), dispose of it in the Non-Halogenated Organic Solvent stream (if in DMF/NMP) or Halogenated Solvent stream (if in DCM).[1]

    • Note: Fmoc-amino acids are stable in organic solvents but can precipitate if mixed with aqueous acidic waste.[1] Keep streams organic.

Phase 3: Labeling & Documentation

Your waste tag must be explicit to prevent downstream accidents at the incineration plant.[1] Use the following nomenclature:

  • Chemical Name: "Fmoc-protected Amino Acid Derivative (Solid)"

  • Constituents: "Carbon, Hydrogen, Nitrogen, Oxygen."[1][3]

  • Hazards: Check "Irritant" and "Toxic" (as a precaution).[1]

  • Specific Note: "Contains Boc/OtBu protecting groups - Avoid Strong Acids."

Part 3: Visualization of Waste Logic

The following decision tree illustrates the operational workflow for disposing of Fmoc-L-CEL(OtBu)(Boc)-OH to ensure compliance and safety.

DisposalWorkflow Start Start: Fmoc-L-CEL(OtBu)(Boc)-OH Waste StateCheck What is the Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Residue Liquid Dissolved in Solvent StateCheck->Liquid Solution SolidBin Segregate: Solid Organic Waste Bin (HDPE Container) Solid->SolidBin LiquidCheck Solvent Type? Liquid->LiquidCheck Label Action: Label as 'Fmoc-Amino Acid' Warning: 'Avoid Acids' SolidBin->Label Halo Halogenated (DCM, CHCl3) LiquidCheck->Halo Contains DCM? NonHalo Non-Halogenated (DMF, DMSO) LiquidCheck->NonHalo Only DMF/NMP? HaloBin Waste Stream A: Halogenated Organic Solvents Halo->HaloBin NonHaloBin Waste Stream B: Non-Halogenated Solvents NonHalo->NonHaloBin HaloBin->Label NonHaloBin->Label EHS Handover to EHS / Incineration Label->EHS

Figure 1: Operational decision tree for segregating Fmoc-protected amino acid waste based on physical state and solvent composition.

Part 4: Emergency Procedures (Spill Management)

In the event of a powder spill of Fmoc-L-CEL(OtBu)(Boc)-OH outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1][4] Ensure lab ventilation is active.

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and a NIOSH N95 particulate respirator (or P100) to prevent inhalation of fine dust.[1]

  • Dry Cleanup:

    • Do NOT wet the powder initially (this can create a sticky sludge).[1]

    • Cover the spill with a damp paper towel only if air currents are strong, to prevent dusting.[1]

    • Use a plastic scoop or dustpan to collect the bulk material.[1]

  • Decontamination:

    • Wipe the surface with a soap/water solution.[1][4][5][6][7][8]

    • Follow with an Ethanol (70%) wipe to solubilize any hydrophobic Fmoc-residues.[1]

  • Disposal of Debris: Place all wipes, scoops, and gloves used in the cleanup into the Solid Hazardous Waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]

Sources

Handling

Personal protective equipment for handling Fmoc-L-CEL(OtBu)(Boc)-OH

Executive Summary & Chemical Context Fmoc-L-CEL(OtBu)(Boc)-OH (likely a derivative of -(carboxyethyl)lysine) is a high-value, multi-protected non-canonical amino acid used in solid-phase peptide synthesis (SPPS). While t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Fmoc-L-CEL(OtBu)(Boc)-OH (likely a derivative of


-(carboxyethyl)lysine) is a high-value, multi-protected non-canonical amino acid used in solid-phase peptide synthesis (SPPS).

While the acute toxicity of Fmoc-protected amino acids is generally classified as low to moderate, the specific hazards of this compound arise from its physical state (fine particulate) and the reagents required for its processing. Furthermore, the (OtBu) (tert-butyl ester) and (Boc) (tert-butyloxycarbonyl) protecting groups render this compound acid-sensitive.

Operational Goal: Protect the researcher from sensitization/irritation and protect the product from hydrolysis and cross-contamination.

Hazard Identification & Risk Assessment

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine Dust / Particulate High surface area powder can remain airborne, posing inhalation risks and contaminating adjacent workspaces.
Health (Acute) Irritant (Skin/Eye/Respiratory) Fmoc-derivatives can cause contact dermatitis and respiratory irritation. Potential sensitizer upon repeated exposure.
Chemical Stability Acid & Moisture Sensitivity The OtBu and Boc groups are acid-labile.[1] Exposure to acidic fumes (TFA) or atmospheric moisture can degrade the reagent.
Process Hazard Solvent Interaction Solubilization typically requires DMF (Dimethylformamide) or NMP, both of which are reproductive toxins and potent skin penetrants.

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I do not recommend a "one-size-fits-all" approach. PPE must scale with the operation.

A. Glove Selection Protocol

Critical Insight: Latex gloves are insufficient for peptide synthesis workflows involving DMF or NMP, as these solvents permeate latex in seconds, carrying dissolved reagents through to the skin.

OperationPrimary GloveSecondary Glove (Inner)Rationale
Weighing (Solid) Nitrile (4-5 mil)Nitrile (4 mil)Protection against dust; double layer prevents sweat contamination of the product.
Solubilization (DMF/NMP) Extended Cuff Nitrile (8+ mil) Nitrile (4 mil)Thicker nitrile offers >30 min breakthrough time for DMF splashes.
Spill Cleanup Silver Shield / Laminate Nitrile (4 mil)Laminate gloves provide >4 hours protection against aggressive organic solvents.
B. Respiratory & Eye Protection[2][3][4][5]
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 / EN 166) are required during solubilization. Safety glasses with side shields are acceptable only for weighing solids if a sash is properly positioned.

  • Body Protection: 100% Cotton or Nomex lab coat (synthetic blends can melt to skin in fire events involving solvents).

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the specific experimental stage.

PPE_Decision_Tree Start Start: Handling Fmoc-L-CEL(OtBu)(Boc)-OH State_Check Identify Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Liquid Solution (in DMF/NMP) State_Check->Liquid Engineering Engineering Control: Chemical Fume Hood REQUIRED Solid->Engineering Liquid->Engineering PPE_Solid PPE: Solid Handling 1. Double Nitrile Gloves (Standard) 2. Safety Glasses w/ Side Shields 3. Lab Coat + Anti-static Wrist Strap Engineering->PPE_Solid Weighing PPE_Liquid PPE: Solution Handling 1. Thick Nitrile (8mil) or Laminate Gloves 2. Chemical Splash Goggles 3. Lab Coat (Cotton/Nomex) Engineering->PPE_Liquid Coupling/Dissolving Spill_Risk Risk: Spill/Exposure? PPE_Liquid->Spill_Risk Action_Spill Emergency Action: 1. Evacuate Area 2. Don Silver Shield Gloves 3. Use Absorbent Pads Spill_Risk->Action_Spill Yes

Figure 1: PPE Selection Decision Tree based on physical state and process risk.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (Solid State)

Risk: Static electricity causing powder dispersal and loss of expensive reagent.

  • Preparation: Wipe down the balance area with an anti-static wipe. Place an ionizing bar (if available) near the balance.

  • PPE Donning: Put on double nitrile gloves. Ensure lab coat cuffs cover the glove wrists.

  • Weighing:

    • Use a weighing boat or glass weighing funnel. Avoid plastic spatulas which generate static; use stainless steel.

    • Technique: Do not tap the spatula against the container rim (creates aerosols). Roll the spatula gently to dispense.

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to ensure a tight seal (prevents moisture ingress).

Phase 2: Solubilization (Liquid State)

Risk: Solvent exposure (DMF) and exothermic solvation.

  • Solvent Choice: Fmoc-L-CEL(OtBu)(Boc)-OH is hydrophobic. Dissolve in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Concentration: Typical concentration for SPPS is 0.1 M to 0.2 M.

  • Procedure:

    • Add solvent slowly to the powder.

    • Vortex or sonicate briefly. Note: Prolonged sonication can heat the solvent; monitor temperature to protect the heat-sensitive Fmoc group.

    • Visual Check: Ensure the solution is clear. Turbidity indicates incomplete solvation or moisture contamination.

Waste Disposal & Decontamination

Proper disposal is critical to prevent environmental contamination and regulatory fines.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated weighing boats, Kimwipes, gloves.Hazardous Solid Waste Bin . Do not throw in regular trash. Label as "Contaminated with Fmoc-amino acid".
Liquid Waste (A) Dissolved reagent in DMF/NMP.Non-Halogenated Organic Solvent Waste . Ensure carboy is compatible with amides/amines.
Liquid Waste (B) Solutions containing DCM (Dichloromethane).Halogenated Organic Solvent Waste . Keep separate from Non-Halogenated to reduce disposal costs.
Sharps Needles, glass pipettes.Biohazard/Sharps Container (Hard-walled).
Decontamination of Workspace
  • Dry Clean: Sweep up any visible powder with a brush and pan dedicated to chemical waste.

  • Wet Clean: Wipe the surface with a paper towel soaked in Ethanol (70%) or Isopropanol.

  • Final Wash: Wash with soap and water to remove any residual organic films.

Emergency Response Plan

Accidental Exposure
  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact:

    • Do NOT use solvents (acetone/ethanol) to wash skin; this drives the chemical deeper.

    • Wash with copious amounts of soap and water for 15 minutes.[2]

    • Remove contaminated clothing carefully.

  • Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open. Consult a physician.

Spill Management Workflow

Spill_Response Event Spill Detected Assess Assess Volume & Type (Solid vs. Solution) Event->Assess Small_Solid Small Solid (<5g) Assess->Small_Solid Large_Liquid Liquid / Large Solid Assess->Large_Liquid Clean_Solid 1. Damp paper towel (reduce dust) 2. Wipe inward 3. Dispose as Haz Waste Small_Solid->Clean_Solid Clean_Liquid 1. Evacuate Area 2. Don Laminate Gloves 3. Absorb with Vermiculite/Pads 4. Dispose as Solvent Waste Large_Liquid->Clean_Liquid Report Report to EHS Officer Clean_Solid->Report Clean_Liquid->Report

Figure 2: Emergency Spill Response Workflow.

References

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

Sources

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